Moiramide B
Description
This compound has been reported in Pseudomonas fluorescens with data available.
an anti-infective agent that inhibits bacterial acetyl-CoA carboxylase; structure in first source
Propriétés
Formule moléculaire |
C25H31N3O5 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(2E,4E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5+,13-8+/t16-,18-,21+,22-/m0/s1 |
Clé InChI |
WMLLJSBRSSYYPT-PQUJRENYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Moiramide B: A Technical Guide to its Mechanism of Action as a Novel Antibacterial Agent
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of antibiotic-resistant bacteria necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Moiramide B, a naturally occurring pseudopeptide pyrrolidinedione, represents a promising class of antibiotics that targets a critical pathway in bacterial metabolism distinct from that of its human host. This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular target, inhibitory kinetics, and antibacterial efficacy. It includes detailed experimental protocols for key assays, quantitative data from preclinical studies, and visual diagrams of the relevant biochemical pathways and experimental workflows to support further research and development.
Core Mechanism of Action: Inhibition of Bacterial Acetyl-CoA Carboxylase
This compound exerts its bactericidal effects by selectively inhibiting the bacterial acetyl-CoA carboxylase (ACC) enzyme, a critical component in the first committed step of fatty acid biosynthesis.[1][2] Bacterial ACC is a multi-subunit complex, structurally distinct from the single multifunctional ACC enzyme found in eukaryotes, which provides a basis for the compound's selective toxicity against bacteria.[1][2]
The ACC-catalyzed reaction occurs in two distinct steps:
-
Biotin (B1667282) Carboxylation: The biotin carboxylase (BC) subunit catalyzes the ATP-dependent carboxylation of a biotin prosthetic group, which is attached to the biotin carboxyl carrier protein (BCCP).
-
Carboxyl Transfer: The carboxyltransferase (CT) subunit transfers the activated carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.[3]
This compound specifically targets the carboxyltransferase (CT) reaction.[2] Structural and mutational studies have confirmed that resistance to this compound and its analogs arises from mutations exclusively within the genes encoding the CT subunits (accA and accD), providing strong evidence for its precise molecular target.[2][3] By inhibiting the production of malonyl-CoA, this compound effectively shuts down the fatty acid synthesis pathway, preventing the bacterium from building and repairing cell membranes, which ultimately leads to cessation of growth and cell death.[4]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the bacterial fatty acid synthesis pathway and highlights the specific inhibitory action of this compound.
Molecular Binding and Kinetics
Crystallographic studies of this compound in complex with Staphylococcus aureus CT (PDB: 5KDR) reveal that the molecule binds as an enol/enolate.[4] Key interactions include:
-
The pyrrolidinedione headgroup interacts with the oxyanion hole of the enzyme.[4]
-
The L-valine-derived sidechain occupies a hydrophobic pocket.[4]
-
The β-phenylalanine fragment forms additional hydrogen bonds, enhancing binding affinity.[4]
-
The unsaturated fatty acid tail does not bind strongly to the target but is crucial for transporting the compound across the bacterial cell membrane.[4]
This compound is a potent, competitive inhibitor with respect to malonyl-CoA, exhibiting nanomolar inhibitory constants against the ACC enzymes of various bacterial pathogens.[2]
Quantitative Data: In Vitro Inhibition and Antibacterial Activity
The efficacy of this compound and its synthetic derivatives has been quantified through enzyme inhibition assays and determination of Minimum Inhibitory Concentrations (MICs).
Table 1: Acetyl-CoA Carboxylase (ACC) Inhibition
| Compound | Target Organism | Assay Type | IC₅₀ / Kᵢ | Reference |
| This compound | Escherichia coli | Enzyme Inhibition | Kᵢ = 5 nM | [2] |
| This compound | Escherichia coli | Enzyme Inhibition | IC₅₀ = 6 nM | [5] |
| This compound | Rat Liver (Eukaryotic) | Enzyme Inhibition | IC₅₀ > 100 µM | [2] |
| Derivative 17 | Escherichia coli | Enzyme Inhibition | Kᵢᵃᵖᵖ = 0.2 nM | [5] |
Table 2: Minimum Inhibitory Concentration (MIC)
| Compound | Organism | MIC (µg/mL) | Notes | Reference |
| This compound | S. aureus (Wild-Type) | 8 | - | [3] |
| This compound | S. aureus (Resistant Mutant) | 32 | 4-fold increase | [3] |
| Derivative 3 | S. aureus 133 (Wild-Type) | 1 | - | [3] |
| Derivative 3 | S. aureus 133 (Resistant Mutant) | 16 | 16-fold increase | [3] |
| Derivative 7 | S. aureus 133 (Wild-Type) | 0.01 | - | [3] |
| Derivative 7 | S. aureus 133 (Resistant Mutant) | 4 | 256-fold increase | [3] |
| Derivative 15 | E. coli ΔtolC | 0.78 µM | In presence of PMBN | [5] |
| Derivative with MIC₉₀ | S. aureus clinical isolates | 0.1 | MIC for 90% of isolates | [3] |
Experimental Protocols
Detailed methodologies are provided for the key experiments used to elucidate this compound's mechanism of action.
ACC Enzyme Inhibition Assay
This protocol is adapted from methods described for measuring the activity of bacterial ACC inhibitors.[2][3]
Objective: To determine the IC₅₀ or Kᵢ of this compound against purified bacterial ACC.
Methodology:
-
Enzyme Purification: The carboxyltransferase (CT) subunits (AccA and AccD) from the target bacterium (e.g., E. coli or S. aureus) are overexpressed in an E. coli expression system and purified using standard chromatographic techniques (e.g., Ni-NTA affinity, ion exchange, and size-exclusion chromatography).
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl₂, ATP, biotin, and purified biotin carboxylase (BC) and BCCP subunits to generate carboxy-BCCP in situ.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Procedure: a. The purified CT enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate. b. The enzymatic reaction is initiated by adding the reaction mixture containing carboxy-BCCP and the substrate, ¹⁴C-labeled acetyl-CoA. c. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C). d. The reaction is quenched by adding acid (e.g., HCl).
-
Detection: The amount of ¹⁴C-labeled malonyl-CoA produced is quantified using scintillation counting after separating the product from the substrate.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to a no-inhibitor control. IC₅₀ values are determined by fitting the data to a dose-response curve. Kinetic parameters like Kᵢ are determined by performing the assay at multiple substrate concentrations.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the standard broth microdilution method.[3]
Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth.
Methodology:
-
Bacterial Culture: The test bacterium (e.g., S. aureus) is grown overnight in a suitable broth (e.g., Isosensitest or Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: The overnight culture is diluted to achieve a standardized starting inoculum of approximately 1 x 10⁵ CFU/mL.
-
Compound Plating: In a 96-well microtiter plate, this compound is serially diluted (2-fold) in the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no drug and no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).
Murine Sepsis Model for In Vivo Efficacy
This protocol describes a common model for testing antibiotic efficacy against systemic S. aureus infection.[1][6]
Objective: To evaluate the in vivo efficacy of this compound in reducing mortality or bacterial burden in a mouse model of sepsis.
Methodology:
-
Animal Acclimatization: Female BALB/c mice (or other appropriate strain) are acclimatized for at least one week.
-
Infection: a. S. aureus is grown to the mid-logarithmic phase. b. Bacteria are washed and resuspended in sterile saline or PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). c. Mice are infected via intravenous (tail vein) or intraperitoneal injection with a lethal or sub-lethal dose of the bacterial suspension.
-
Treatment: a. At a specified time post-infection (e.g., 1 hour), mice are randomized into treatment and control groups. b. The treatment group receives this compound (e.g., via subcutaneous or intravenous administration) at one or more dose levels. c. The control group receives the vehicle (placebo).
-
Monitoring and Endpoints: a. Survival Study: Mice are monitored for a set period (e.g., 7-14 days), and survival rates are recorded. The 100% effective dose (ED₁₀₀) can be determined. b. Bacterial Burden Study: At a predetermined time point (e.g., 24 or 48 hours post-infection), mice are euthanized. Organs (e.g., kidneys, spleen, liver) are harvested, homogenized, and plated on agar (B569324) to enumerate bacterial CFU.
-
Data Analysis: Survival curves are analyzed using Kaplan-Meier statistics. Bacterial counts between groups are compared using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound represents a compelling new class of antibiotics with a well-defined and novel mechanism of action. By selectively targeting the carboxyltransferase component of bacterial acetyl-CoA carboxylase, it inhibits fatty acid synthesis, a pathway essential for bacterial survival. Its high potency against Gram-positive pathogens, including clinical isolates of S. aureus, and its selectivity over the mammalian counterpart, highlight its potential as a therapeutic candidate. The data and protocols presented herein provide a robust foundation for researchers and drug developers to further investigate and optimize this promising antibacterial agent in the fight against antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of the first class of potent bacterial acetyl-CoA carboxylase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00856A [pubs.rsc.org]
- 5. Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Moiramide B: A Technical Guide to its Discovery, Natural Source, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moiramide B is a naturally occurring peptide-polyketide hybrid molecule with significant antibacterial properties. First isolated from the marine bacterium Pseudomonas fluorescens, it has garnered considerable interest as a potential lead compound for the development of novel antibiotics. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and its mechanism of action. It includes a compilation of its biological activity data, detailed experimental protocols for its synthesis and analysis, and visualizations of its mode of action and experimental workflows.
Discovery and Natural Source
This compound was first reported as a metabolite isolated from a marine strain of the bacterium Pseudomonas fluorescens.[1] Along with its analogs, Moiramides A and C, and the related compound andrimid, this compound was identified as a potent inhibitor of bacterial growth, particularly against Gram-positive organisms.[2]
The producing organism, Pseudomonas fluorescens, is a common Gram-negative, rod-shaped bacterium found in diverse environments, including soil, water, and marine habitats. The isolation of this compound from a marine isolate highlights the potential of marine microorganisms as a source of novel bioactive compounds.
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
This compound exerts its antibacterial effect by targeting a crucial pathway in bacterial metabolism: fatty acid biosynthesis. Specifically, it is a potent inhibitor of the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC).[3][4][5] ACC is a key enzyme that catalyzes the first committed step in fatty acid synthesis, the conversion of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, this compound effectively shuts down the production of fatty acids, which are essential components of bacterial cell membranes. This disruption of membrane integrity ultimately leads to bacterial cell death. The high selectivity of this compound for the bacterial ACC over its eukaryotic counterpart makes it an attractive candidate for antibiotic development.
Signaling Pathway: Inhibition of Bacterial Fatty Acid Biosynthesis by this compound
The following diagram illustrates the bacterial fatty acid biosynthesis pathway and the point of inhibition by this compound.
References
- 1. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of the first class of potent bacterial acetyl-CoA carboxylase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the methodology of acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Secondary Metabolites of Pseudomonas fluorescens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas fluorescens, a ubiquitous Gram-negative bacterium found in diverse environments such as soil, water, and plant surfaces, is renowned for its remarkable metabolic versatility. This adaptability is, in large part, due to its capacity to produce a wide array of secondary metabolites. These bioactive compounds are not essential for the primary growth of the bacterium but play crucial roles in mediating interactions with other organisms, including pathogenic fungi, bacteria, and nematodes. The antagonistic properties of these metabolites have positioned P. fluorescens as a promising biocontrol agent in agriculture and a source of novel molecules for drug discovery. This guide provides a comprehensive overview of the core secondary metabolites produced by P. fluorescens, their biosynthesis, regulation, and the experimental methodologies used for their study.
Core Secondary Metabolites of Pseudomonas fluorescens
Pseudomonas fluorescens synthesizes a diverse arsenal (B13267) of secondary metabolites, many of which exhibit potent antimicrobial activities. The production of these compounds is often strain-specific and is tightly regulated by complex signaling networks in response to environmental cues.
Phenazines
Phenazines are nitrogen-containing heterocyclic compounds with broad-spectrum antibiotic and antifungal activities. While more commonly associated with other Pseudomonas species, some P. fluorescens strains are capable of producing these pigmented molecules. Their mechanism of action often involves the generation of reactive oxygen species, which can disrupt cellular processes in target organisms.
Phloroglucinols
Among the most well-characterized secondary metabolites of P. fluorescens are the phloroglucinols, with 2,4-diacetylphloroglucinol (2,4-DAPG) being a prominent example.[1][2] 2,4-DAPG is a polyketide with potent antifungal, antibacterial, and phytotoxic properties.[3] Its biosynthesis is encoded by the phl gene cluster, which includes genes for biosynthesis, regulation, export, and degradation.[1][2] The phlD gene, encoding a type III polyketide synthase, is a key biosynthetic gene for 2,4-DAPG production.[1]
Pyrrolnitrin (B93353)
Pyrrolnitrin is a chlorinated phenylpyrrole antibiotic with strong antifungal activity, particularly against Rhizoctonia solani.[4] Its production is a key factor in the biocontrol efficacy of several P. fluorescens strains.[4] The biosynthesis of pyrrolnitrin originates from tryptophan and involves a cluster of four genes, prnABCD, which are sufficient for its production.[4]
Pyoluteorin (B1679884)
Pyoluteorin is another chlorinated polyketide-derived antibiotic with a broad spectrum of activity against fungi and oomycetes. It is composed of a bichlorinated pyrrole (B145914) linked to a resorcinol (B1680541) moiety.[5] The biosynthesis of pyoluteorin is encoded by the plt gene cluster.[5]
Hydrogen Cyanide (HCN)
Hydrogen cyanide is a volatile secondary metabolite with potent inhibitory effects on a wide range of organisms due to its ability to inhibit cytochrome c oxidase in the respiratory chain.[6] In P. fluorescens, HCN synthesis is encoded by the hcnABC gene cluster and is often produced under microaerophilic conditions.[7]
Siderophores
Under iron-limiting conditions, Pseudomonas fluorescens produces high-affinity iron chelators called siderophores to scavenge ferric iron (Fe³⁺) from the environment. The most common type of siderophore produced by fluorescent pseudomonads is pyoverdine , a fluorescent chromopeptide.[8][9] By sequestering iron, siderophores can limit the growth of competing microorganisms, including plant pathogens, thus contributing to biocontrol.[9]
Quantitative Data on Secondary Metabolite Production
The production levels of secondary metabolites by Pseudomonas fluorescens can vary significantly between strains and are heavily influenced by culture conditions such as medium composition, pH, temperature, and aeration. The following tables summarize some of the reported quantitative data for key metabolites.
| Table 1: 2,4-Diacetylphloroglucinol (2,4-DAPG) Production | |||
| Strain | Culture Conditions | Yield | Reference |
| P. fluorescens Q2-87 | Wheat rhizosphere (Ritzville silt loam) | 2.1 µg/g of root + rhizosphere soil | [10] |
| P. fluorescens Q2-87 | Wheat rhizosphere (Shano silt loam) | 0.47 µg/g of root + rhizosphere soil | [10] |
| P. fluorescens 2P24 | King's B medium, 40h | ~12 µg/mL | [11] |
| P. fluorescens VSMKU3054 | King's B medium, 36h, 37°C | 90 µg/mL (optimized) | [12] |
| Table 2: Pyoluteorin (PLT) Production | |||
| Strain | Culture Conditions | Yield | Reference |
| P. protegens (formerly P. fluorescens) DSMZ 13134 | Luria-Bertani (LB) broth, 24h, 25°C | 3.77 mg/L | [13] |
| P. fluorescens Pf-5 | NBGly medium, 18h | ~4 µg/mL | [14] |
| P. fluorescens Pf-5 | Modified King's medium B, 20°C | 4.3 mg/L | [15] |
| Table 3: Pyrrolnitrin (PRN) Production | |||
| Strain | Culture Conditions | Yield | Reference |
| P. chlororaphis | Medium without glucose | 1.7 µg/mL | [2] |
| P. fluorescens Pf-5 | Culture medium with 10 µM fenpiclonil | up to 6 mg/L | [2] |
| P. aureofaciens ATCC 15926 | Minimal medium | <0.3 µg/mL | [13] |
| Table 4: Hydrogen Cyanide (HCN) Production | |||
| Strain | Culture Conditions | Yield | Reference |
| Cyanogenic P. fluorescens isolates | Defined growth medium, 25-30°C | Maximum production during transition from exponential to stationary phase | [15] |
| P. fluorescens | Nutrient agar (B569324) with 4.4 g/L glycine | Qualitative detection (color change) | [6][16] |
| Table 5: Pyoverdine Production | |||
| Strain | Culture Conditions | Yield | Reference |
| Fluorescent Pseudomonas species | Iron-depleted conditions | 200 - 500 mg/L | [8] |
| P. fluorescens | Synthetic medium with proline, pH 8 | Maximal ratio of pigment to growth | [17][18] |
Signaling Pathways and Regulation
The biosynthesis of secondary metabolites in Pseudomonas fluorescens is a tightly regulated process, primarily governed by the GacS/GacA two-component system and pathway-specific regulators.
The GacS/GacA Two-Component System
The GacS/GacA system is a global regulatory network that controls the production of many secondary metabolites and exoenzymes.[1][11][19][20][21] The sensor kinase, GacS, perceives an unknown environmental signal, leading to its autophosphorylation.[20][21] The phosphoryl group is then transferred to the response regulator, GacA.[20][21] Phosphorylated GacA activates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ.[20] These sRNAs, in turn, sequester the translational repressor proteins RsmA and RsmE, which would otherwise bind to the mRNA of target genes and inhibit their translation.[20] By relieving this repression, the GacS/GacA cascade ultimately leads to the production of secondary metabolites.
Caption: The GacS/GacA signaling cascade in Pseudomonas fluorescens.
Regulation of 2,4-DAPG Biosynthesis
The biosynthesis of 2,4-DAPG is encoded by the phl operon (phlACBD). The expression of this operon is under the control of a pathway-specific transcriptional repressor, PhlF.[22][23] PhlF binds to an operator site in the promoter region of phlA, thereby blocking transcription.[22][23] The autoinducer, 2,4-DAPG itself, can bind to PhlF, causing a conformational change that prevents PhlF from binding to the DNA, thus allowing transcription of the phl operon to proceed.[22] This represents a positive feedback loop. Conversely, other molecules like salicylate (B1505791) can stabilize the PhlF-DNA complex, leading to repression of 2,4-DAPG synthesis.[22]
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Pseudomonas fluorescens - Wikipedia [en.wikipedia.org]
- 3. Positive Autoregulation and Signaling Properties of Pyoluteorin, an Antibiotic Produced by the Biological Control Organism Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jsb.areeo.ac.ir [jsb.areeo.ac.ir]
- 7. Characterization of the hcnABC Gene Cluster Encoding Hydrogen Cyanide Synthase and Anaerobic Regulation by ANR in the Strictly Aerobic Biocontrol Agent Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyoverdine - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. The Two-Component Regulators GacS and GacA Influence Accumulation of the Stationary-Phase Sigma Factor ςS and the Stress Response in Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyoluteorin Produced by the Biocontrol Agent Pseudomonas protegens Is Involved in the Inhibition of Heterobasidion Species Present in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of the Pyoluteorin Biosynthetic Gene Cluster of Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tropentag.de [tropentag.de]
- 17. Pyoverdine Production by Pseudomonas fluorescens in Synthetic Media with Various Sources of Nitrogen | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. The GacS-GacA two-component regulatory system of Pseudomonas fluorescens: a bacterial two-hybrid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Characterization of Interactions between the Transcriptional Repressor PhlF and Its Binding Site at the phlA Promoter in Pseudomonas fluorescens F113 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of interactions between the transcriptional repressor PhlF and its binding site at the phlA promoter in Pseudomonas fluorescens F113 - PubMed [pubmed.ncbi.nlm.nih.gov]
Moiramide B structure elucidation and stereochemistry
An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Moiramide B
Introduction
This compound is a potent, broad-spectrum antibiotic natural product first isolated from the marine bacterium Pseudomonas fluorescens.[1][2] It belongs to the pseudopeptide pyrrolidinedione class of antibiotics and exerts its biological activity by inhibiting the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC), a crucial enzyme in bacterial fatty acid synthesis.[1][3] This mode of action makes this compound a promising candidate for the development of new antibacterial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4]
Structurally, this compound is a complex peptide-polyketide hybrid.[2][5] Its elucidation required a combination of advanced spectroscopic techniques, chemical degradation, and, ultimately, total asymmetric synthesis and X-ray crystallography for unambiguous stereochemical assignment. This guide provides a detailed overview of the process, methodologies, and data involved in determining the complete structure of this compound.
Structure Elucidation
The planar structure of this compound was determined by identifying its constituent fragments and establishing their connectivity. The molecular formula was established as C₂₅H₃₁N₃O₅ by High-Resolution Mass Spectrometry (HRMS).[6] Spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), was instrumental in deconstructing the molecule into four characteristic subunits.[1][3]
Key Structural Fragments:
-
Pyrrolidinedione Headgroup: A substituted succinimide (B58015) ring.
-
L-Valine-Derived β-Ketoamide: An amino acid unit linked as a β-ketoamide.
-
(S)-β-Phenylalanine: A non-proteinogenic amino acid.
-
Unsaturated Fatty Acid Chain: A (2E,4E)-hexa-2,4-dienamide (sorbic acid) tail.[1]
The connectivity of these fragments was pieced together using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy).
Stereochemistry Determination
This compound possesses multiple stereocenters, the precise configuration of which is critical to its biological activity.[7] The IUPAC name, (2E,4E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide, defines the absolute stereochemistry at all four chiral centers.[6] This configuration was definitively confirmed through asymmetric total synthesis and co-crystallization with its target enzyme.
-
(1S)-β-Phenylalanine: The stereochemistry of the β-phenylalanine unit was established through chiral synthesis methodologies.[8][9]
-
(2S)-Valine: The configuration of the valine-derived moiety corresponds to the natural L-amino acid.
-
(3R, 4S)-Pyrrolidinedione: The relative and absolute stereochemistry of the substituted succinimide ring was the most challenging to determine and was ultimately confirmed by total synthesis and X-ray crystallography.[4][10]
The first asymmetric syntheses of this compound provided unambiguous proof of the absolute configuration of each stereocenter by comparing the spectroscopic data and optical rotation of the synthetic material with the natural product.[8][9] Furthermore, the 2.6 Å resolution crystal structure of this compound bound to carboxyltransferase from S. aureus provided definitive, tangible evidence of its three-dimensional structure and binding conformation.[3][10]
Quantitative Data
NMR Spectroscopic Data
Table 1: Representative NMR Chemical Shifts for this compound Fragments
| Fragment | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Sorbic Acid Tail | C2-H (E) | ~6.0-6.2 | ~125-130 |
| C3-H (E) | ~7.0-7.3 | ~140-145 | |
| C4-H (E) | ~6.1-6.3 | ~130-135 | |
| C5-H (E) | ~5.8-6.0 | ~140-145 | |
| C6-H₃ | ~1.8-1.9 | ~18-20 | |
| (S)-β-Phenylalanine | α-CH | ~5.4-5.6 | ~50-55 |
| β-CH₂ | ~2.8-3.0 | ~40-45 | |
| Aromatic-H | ~7.2-7.4 | ~126-130 | |
| (S)-Valine Moiety | α-CH | ~4.5-4.7 | ~60-65 |
| β-CH | ~2.1-2.3 | ~30-35 | |
| γ-CH₃ | ~0.9-1.1 | ~17-20 | |
| Succinimide Ring | C3-H | ~3.5-3.7 | ~50-55 |
| C4-H | ~2.9-3.1 | ~40-45 | |
| C4-CH₃ | ~1.2-1.4 | ~15-20 |
Note: Actual values may vary depending on the solvent and specific experimental conditions.
Biological Activity Data
This compound exhibits potent activity against Gram-positive bacteria and moderate activity against some Gram-negative strains.[1][11]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | 0.25 - 1 | [11] |
| Staphylococcus aureus | 1 - 4 | [11] |
| Escherichia coli | 8 - 32 | [1][11] |
| Streptococcus pneumoniae | 0.5 - 2 | [1] |
Experimental Protocols
NMR Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and connectivity of this compound.
-
Methodology:
-
A sample of purified this compound (~1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish correlations.
-
COSY spectra are used to identify proton-proton spin systems within each fragment.
-
HSQC spectra correlate protons to their directly attached carbons.
-
HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual fragments.
-
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass and elemental composition of the molecule.
-
Methodology:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).
-
The sample is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
The instrument is calibrated using a known standard to ensure high mass accuracy (<5 ppm).
-
The mass of the protonated molecule [M+H]⁺ is measured.
-
Software is used to calculate possible elemental compositions that match the measured exact mass, confirming the molecular formula C₂₅H₃₁N₃O₅.
-
Asymmetric Total Synthesis (Conceptual Workflow)
-
Objective: To construct the molecule with defined stereochemistry to confirm the absolute configuration of the natural product.
-
Methodology: A key strategic step in several syntheses involves the stereoselective introduction of a side chain to a chiral β-ketoamide.[4]
-
Chiral Building Block Synthesis: Prepare homochiral precursors for the β-phenylalanine and the valinyl-succinimide units.[9]
-
Key Fragment Coupling: A Pd-catalyzed allylic alkylation can be used to introduce an allylic side chain onto a chiral γ-amino-β-ketoamide.[4][12]
-
Side Chain Modification: The introduced allyl group is then chemically modified (e.g., via ozonolysis and oxidation) to form the succinimide ring.[4]
-
Peptide Coupling: The final fragments (the succinimide-valine unit and the acylated β-phenylalanine) are joined via standard peptide coupling reactions.
-
Final Deprotection: Removal of protecting groups yields the final this compound molecule. The synthetic product is then compared to the natural isolate.
-
X-ray Crystallography
-
Objective: To obtain a definitive three-dimensional structure of this compound in its biologically relevant state.
-
Methodology:
-
The target enzyme, carboxyltransferase (CT), is expressed and purified.
-
The purified CT is incubated with an excess of this compound to ensure binding.
-
The protein-ligand complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
-
Suitable crystals are harvested and cryo-cooled.
-
X-ray diffraction data is collected at a synchrotron source.
-
The resulting diffraction pattern is processed to solve the crystal structure, revealing the precise atomic coordinates of this compound and its interactions within the enzyme's active site.[3][10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure of Carboxyltransferase from Staphylococcus aureus Bound to the Antibacterial Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C25H31N3O5 | CID 11744644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Asymmetric synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric syntheses of this compound and andrimid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
Moiramide B: A Technical Guide to its Antibacterial Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Moiramide B, a potent natural product antibiotic, against Gram-positive bacteria. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support ongoing research and development efforts in the field of novel antibacterial agents.
Introduction: this compound as a Novel Antibacterial Agent
This compound is a pseudopeptide-polyketide hybrid natural product originally isolated from the marine bacterium Pseudomonas fluorescens. It has garnered significant interest as a promising antibiotic candidate due to its potent activity against Gram-positive pathogens and its unique mechanism of action.[1][2] this compound represents a class of antibiotics that target bacterial fatty acid biosynthesis, a pathway essential for bacterial survival and distinct from that of eukaryotes, suggesting a high degree of selectivity.[3]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound exerts its antibacterial effect by targeting and inhibiting a critical enzyme in the fatty acid synthesis pathway: the multi-subunit acetyl-CoA carboxylase (ACC).[3] Specifically, this compound is a potent inhibitor of the carboxyltransferase (CT) component of ACC. This enzyme catalyzes the transfer of a carboxyl group from biotin (B1667282) to acetyl-CoA to form malonyl-CoA, the first committed step in fatty acid biosynthesis.[1]
The crystal structure of this compound bound to the Staphylococcus aureus CT has revealed that the molecule binds as an enol/enolate within the enzyme's active site. The succinimide (B58015) headgroup of this compound is crucial for this interaction, while its unsaturated fatty acid tail is primarily responsible for transporting the molecule into the bacterial cell. By inhibiting the CT component of ACC, this compound effectively shuts down fatty acid production, leading to bacterial growth inhibition.
Figure 1: Mechanism of action of this compound in the bacterial fatty acid synthesis pathway.
Quantitative Data: In Vitro Antibacterial Activity
This compound has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus 133 | 8 | |
| Staphylococcus aureus (Clinical Isolates) | MIC90 = 0.1 | |
| Streptococcus pneumoniae | Data not consistently available in snippets | |
| Bacillus subtilis | Strong activity reported | |
| Enterococcus faecalis | Activity reported for derivatives |
Note: MIC values can vary based on the specific strain and the testing conditions used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against Gram-positive bacteria is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) plate. Prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
The inhibitory activity of this compound against its molecular target, ACC, can be quantified by measuring the reduction in enzyme activity. A common method is a spectrophotometric assay that couples the production of ADP (a product of the ACC reaction) to the oxidation of NADH.
Protocol:
-
Reaction Mixture Preparation: In a suitable buffer (e.g., MOPS pH 7.8), prepare a reaction mixture containing ATP, MgCl2, KHCO3, acetyl-CoA, and a coupling system (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and NADH).
-
Enzyme and Inhibitor Preparation: Purify the ACC enzyme complex from the target bacterial species. Prepare various concentrations of this compound.
-
Assay Initiation: Add the purified ACC enzyme to the reaction mixture. Initiate the reaction by adding the substrate, acetyl-CoA.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. This rate is proportional to the ACC activity.
-
IC50 Determination: Perform the assay with a range of this compound concentrations. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
Moiramide B: A Technical Guide to its Inhibition of Bacterial Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Moiramide B, a natural product originally isolated from Pseudomonas fluorescens, represents a promising class of antibiotics that targets the essential pathway of bacterial fatty acid synthesis. This technical guide provides an in-depth analysis of this compound's role in inhibiting this pathway, focusing on its molecular target, mechanism of action, and antibacterial activity. The information presented herein is intended to support research and drug development efforts in the pursuit of new therapies to combat bacterial infections.
Core Mechanism: Inhibition of Acetyl-CoA Carboxylase
This compound exerts its antibacterial effect by targeting and inhibiting the bacterial enzyme Acetyl-CoA Carboxylase (ACC). ACC is a crucial enzyme in the Type II Fatty Acid Synthesis (FASII) pathway, which is the primary mechanism for fatty acid production in bacteria. This pathway is distinct from the Type I pathway found in mammals, making it an attractive target for selective antibacterial therapy.
ACC catalyzes the first committed step in fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction occurs in two half-reactions catalyzed by two distinct components of the ACC enzyme complex:
-
Biotin (B1667282) Carboxylase (BC): Catalyzes the carboxylation of the biotin prosthetic group.
-
Carboxyltransferase (CT): Transfers the carboxyl group from biotin to acetyl-CoA.
This compound specifically inhibits the carboxyltransferase (CT) component of the bacterial ACC.[1] By blocking this critical step, this compound effectively shuts down the production of malonyl-CoA, a vital building block for fatty acid elongation. This disruption of fatty acid synthesis ultimately leads to the cessation of bacterial growth.
Signaling Pathway of Bacterial Type II Fatty Acid Synthesis and this compound Inhibition
The following diagram illustrates the bacterial FASII pathway and the specific point of inhibition by this compound.
References
Methodological & Application
Total Synthesis of Moiramide B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moiramide B is a naturally occurring peptide-polyketide hybrid that has garnered significant interest due to its potent antibiotic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action involves the inhibition of bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid biosynthesis, making it a promising lead for the development of novel antibiotics. This document provides a detailed protocol for the total synthesis of this compound, based on recently published methodologies. It includes comprehensive experimental procedures for key transformations, a summary of quantitative data, and visualizations of the synthetic workflow and biological mechanism of action.
Introduction
The rising threat of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. This compound, isolated from a marine bacterium, represents such a promising candidate. Its structure comprises a polyketide-derived fatty acid tail, a β-phenylalanine residue, and a unique N-acyl-L-valine-pyrrolidin-2-one-5-carboxamide head group. The total synthesis of this compound is a challenging endeavor that has been accomplished through various strategies. This protocol details a convergent synthetic route, highlighting key bond-forming reactions and stereoselective transformations.
Data Presentation
Table 1: Summary of a Representative Total Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents and Conditions | Product | Yield (%) |
| 1 | Boc Protection | L-Valine | Boc₂O, NaOH, Dioxane/H₂O | N-Boc-L-valine | 98 |
| 2 | Amide Coupling | N-Boc-L-valine | CDI, THF | N-Boc-L-valine imidazolide (B1226674) | Not isolated |
| 3 | γ-Amino-β-ketoamide Formation | Protected γ-amino acid | LiHMDS, N-Boc-L-valine imidazolide, THF, -78 °C to rt | Chiral γ-amino-β-ketoamide | 75 |
| 4 | Pd-catalyzed Allylic Alkylation | Chiral γ-amino-β-ketoamide | [(allyl)PdCl]₂, PPh₃, THF, -78 °C to rt | Allylated γ-amino-β-ketoamide | 95 |
| 5 | Ozonolysis | Allylated γ-amino-β-ketoamide | O₃, CH₂Cl₂, -78 °C; then Jones reagent | N-Boc-Valinyl-succinimide intermediate | 68 |
| 6 | Boc Deprotection | N-Boc-Valinyl-succinimide intermediate | TFA, CH₂Cl₂ | Valinyl-succinimide intermediate | 97 |
| 7 | Peptide Coupling | Valinyl-succinimide intermediate | (2E,4E)-sorbic acid, HATU, DIPEA, DMF | This compound | 59 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Experimental Protocols
Key Experiment 1: Synthesis of the Chiral γ-Amino-β-ketoamide
This procedure describes the formation of the key γ-amino-β-ketoamide intermediate, a central building block in the synthesis.
Materials:
-
Protected γ-amino acid (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv, 1.0 M solution in THF)
-
N-Boc-L-valine (1.2 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of N-Boc-L-valine (1.2 equiv) in anhydrous THF, add CDI (1.2 equiv) and stir at room temperature for 1 hour to form the corresponding imidazolide.
-
In a separate flask, dissolve the protected γ-amino acid (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add LiHMDS (1.1 equiv) dropwise to the solution of the protected γ-amino acid and stir for 30 minutes at -78 °C.
-
Slowly add the pre-formed solution of N-Boc-L-valine imidazolide to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral γ-amino-β-ketoamide.
Key Experiment 2: Palladium-Catalyzed Allylic Alkylation
This protocol outlines the stereoselective introduction of the allylic side chain.
Materials:
-
Chiral γ-amino-β-ketoamide (1.0 equiv)
-
Allyl acetate (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral γ-amino-β-ketoamide (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add allyl acetate (1.5 equiv) to the solution.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the allylated product.
Key Experiment 3: Final Peptide Coupling to Afford this compound
This final step couples the fatty acid tail with the succinimide (B58015) head group.
Materials:
-
Valinyl-succinimide intermediate (from Boc deprotection) (1.0 equiv)
-
(2E,4E)-Sorbic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve the valinyl-succinimide intermediate (1.0 equiv) and (2E,4E)-sorbic acid (1.1 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) to the solution.
-
Add DIPEA (3.0 equiv) dropwise and stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain this compound.
Visualizations
This compound Total Synthesis Workflow
Caption: Overall workflow for the total synthesis of this compound.
This compound Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
Caption: Inhibition of Acetyl-CoA Carboxylase by this compound.
Asymmetric Synthesis of Moiramide B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of Moiramide B, a potent antibiotic with a unique structure and mechanism of action. The information presented herein is compiled from key publications and is intended to guide researchers in the chemical synthesis of this important natural product. Two prominent synthetic routes are detailed: the first asymmetric synthesis developed by Dixon and Davies, and a more recent total synthesis by Prudel and Kazmaier.
Introduction
This compound is a hybrid peptide-polyketide natural product that has demonstrated significant antibacterial activity. Its unique structure, featuring a β-keto-γ-valinyl-succinimide moiety, has made it an attractive target for synthetic chemists. The asymmetric synthesis of this compound is crucial for the preparation of enantiomerically pure material for biological studies and for the development of novel analogs with improved therapeutic properties. This document outlines two effective strategies for the asymmetric synthesis of this compound, providing detailed experimental protocols and quantitative data to facilitate their implementation in a laboratory setting.
Data Presentation
Table 1: Summary of Quantitative Data for the Asymmetric Synthesis by Dixon and Davies
| Step | Product | Reagents and Conditions | Yield (%) | Diastereomeric Excess (d.e.) |
| Synthesis of (S)-2-methyl-N-benzyloxysuccinimide | (S)-2-methyl-N-benzyloxysuccinimide | Pyrrolidinone auxiliary, multi-step sequence | - | >98% |
| Acylation with Boc-Val-NCA | Acylated succinimide (B58015) | (S)-2-methyl-N-benzyloxysuccinimide, Boc-Val-NCA, strong base | - | No racemization reported |
| Synthesis of D-β-phenylalanine tert-butyl ester | D-β-phenylalanine tert-butyl ester | (R)-Lithium amide, tert-butyl cinnamate (B1238496) | High | High |
| Final Coupling and Deprotection | This compound | Coupling of the acylated succinimide and D-β-phenylalanine fragments, followed by deprotection | - | - |
Note: Detailed yields for each step were not explicitly available in the summarized literature.
Table 2: Summary of Quantitative Data for the Total Synthesis by Prudel and Kazmaier
| Step | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| Preparation of β-Ketonitrile | Cbz-Val-derived β-ketonitrile | Cbz-Val-OH, carbonyldiimidazole; then LDA, acetonitrile (B52724) | - | - |
| Catalytic Hydration of β-Ketonitrile | Cbz-Val-derived β-ketoamide | β-Ketonitrile, Ru-catalyst, H₂O, 70 °C | High | - |
| Pd-catalyzed Allylic Alkylation | Allylated β-ketoamide | β-Ketoamide, LHMDS, [Pd(allyl)Cl]₂, PPh₃, (R,E)-ethyl-(4-phenylbut-3-ene-2-yl) carbonate | 95% | 96:4 |
| Ozonolysis and Oxidation | Cbz-protected succinimide | Allylated β-ketoamide, O₃, CH₂Cl₂, -78 °C; then Jones reagent | - | - |
| Final Peptide Coupling and Deprotection | This compound | Cbz-protected succinimide, N-acylated β-phenylalanine, peptide coupling reagents, deprotection | <30% | - |
Experimental Protocols
I. Asymmetric Synthesis according to Dixon and Davies
This was the first reported asymmetric synthesis of this compound.[1][2][3] It relies on the use of a chiral auxiliary to introduce the stereochemistry in the succinimide ring and a homochiral lithium amide for the synthesis of the β-amino acid fragment.
1. Synthesis of (S)-2-methyl-N-benzyloxysuccinimide
-
This key intermediate is prepared from a pyrrolidinone auxiliary. The detailed multi-step procedure is described in the primary literature.[3] The key is the use of the chiral auxiliary to direct the stereoselective alkylation to form the methyl-substituted succinimide precursor with high diastereoselectivity.
2. Acylation with Boc-Val-NCA
-
To a solution of (S)-2-methyl-N-benzyloxysuccinimide in a suitable aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong, non-nucleophilic base (e.g., lithium hexamethyldisilazide, LiHMDS) is added dropwise.
-
After stirring for a defined period, a solution of the highly reactive tert-butoxycarbonyl-protected N-carboxyanhydride of L-valine (Boc-Val-NCA) in the same solvent is added.
-
The reaction is maintained at low temperature and monitored for completion. The acylation is reported to proceed without racemization.[1]
-
Work-up involves quenching the reaction with a proton source and subsequent extraction and purification by chromatography.
3. Synthesis of Homochiral D-β-phenylalanine tert-butyl ester
-
This fragment is synthesized via a highly diastereoselective conjugate addition of a homochiral lithium amide to tert-butyl cinnamate.
-
The homochiral lithium amide is prepared in situ from (R)-N-benzyl-α-methylbenzylamine and n-butyllithium in THF at low temperature.
-
A solution of tert-butyl cinnamate is then added to the lithium amide solution, and the reaction is stirred until completion.
-
The resulting β-amino ester is obtained after an appropriate work-up and purification. The chiral auxiliary is removed to yield the desired product.
4. Final Assembly of this compound
-
The acylated succinimide fragment is coupled with the D-β-phenylalanine tert-butyl ester fragment using standard peptide coupling reagents.
-
Subsequent deprotection of the protecting groups (e.g., benzyloxy and tert-butyl groups) yields the final product, this compound.
II. Total Synthesis according to Prudel and Kazmaier
This more recent approach utilizes a palladium-catalyzed allylic alkylation as a key step to construct the succinimide precursor.[4]
1. Preparation of β-Ketonitrile
-
To a solution of Cbz-Val-OH (1.0 eq) in CH₂Cl₂ (0.24 M), carbonyldiimidazole (1.14 eq) is added in one portion and stirred for 1.5 hours at room temperature.
-
The reaction solution is washed successively with saturated aq. NaHCO₃, 1 M HCl, and brine, dried over MgSO₄, and the solvent is removed under reduced pressure.
-
The residue is taken up in dry THF.
-
In a separate flask, a solution of diisopropylamine (B44863) (2.7 eq) in dry THF is cooled to -78 °C, and n-butyllithium (2.6 eq) is added over 0.5 hours to form LDA. Acetonitrile (1.0 eq) is then added to the LDA solution.
-
The THF solution of the Cbz-Val imidazolide (B1226674) is then added to the lithiated acetonitrile solution at -78 °C.
2. Catalytic Hydration of β-Ketonitrile
-
A suspension of the β-ketonitrile (1.0 eq) and a freshly prepared Ru-catalyst in deionized water is heated to 70 °C with vigorous stirring.
-
The reaction is monitored by the change of the suspension to a clear solution followed by precipitation of the β-ketoamide.
-
After cooling to room temperature and then to 0 °C, the solid product is collected by suction filtration.
3. Palladium-Catalyzed Allylic Alkylation
-
In an oven-dried Schlenk tube, the β-ketoamide (1.5 eq) is dissolved in dry THF (0.3 M).
-
At -78 °C, LHMDS (1.425 eq, 1 M in THF) is added, and the mixture is stirred for 30 minutes.
-
In a second Schlenk tube, [Pd(allyl)Cl]₂ (0.02 eq), PPh₃ (0.08 eq), and (R,E)-ethyl-(4-phenylbut-3-ene-2-yl) carbonate (1.0 eq) are dissolved in dry THF. This catalyst solution is stirred for 10 minutes before being added dropwise to the enolate solution.
-
The reaction mixture is warmed to room temperature overnight.
-
The reaction is quenched with aq. KHSO₄ and extracted with EtOAc. The product is purified by column chromatography.[4]
4. Ozonolysis and Oxidation
-
Ozone is bubbled through a cooled solution (-78 °C) of the allylated β-ketoamide (1.0 eq) in CH₂Cl₂ until the solution turns blue.
-
Excess ozone is removed by bubbling air through the solution.
-
The solution is warmed to 0 °C, and Jones reagent is added dropwise until the solution turns orange.
-
After 10 minutes, the excess Jones reagent is quenched with isopropanol.
-
The mixture is stirred for a further 20 minutes at 0 °C before work-up and purification.
5. Final Peptide Coupling and Deprotection
-
The resulting Cbz-protected succinimide is coupled with an N-acylated β-phenylalanine derivative using standard peptide coupling conditions.
-
The final deprotection steps are then carried out to afford this compound. The yields for this final coupling step were reported to be modest (<30%).[4]
Mandatory Visualization
Caption: Overall workflow of the Dixon and Davies asymmetric synthesis of this compound.
Caption: Overall workflow of the Prudel and Kazmaier total synthesis of this compound.
References
- 1. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00856A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric syntheses of this compound and andrimid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: Pd-Catalyzed Allylic Alkylation in the Total Synthesis of Moiramide B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the palladium-catalyzed allylic alkylation reaction, a key step in the total synthesis of Moiramide B. This compound is a natural product with notable antibiotic activity, and its synthesis has been a subject of significant interest in medicinal chemistry and drug development. The methodology described herein is based on the recent synthetic approach developed by Prudel and Kazmaier, which utilizes a stereoselective Pd-catalyzed allylic alkylation to introduce a crucial side chain.[1][2]
Data Presentation
The Pd-catalyzed allylic alkylation of a chiral γ-amino-β-ketoamide serves as a pivotal transformation in the synthesis of this compound. The efficiency of this key step is summarized below, highlighting the reaction's yield and diastereoselectivity.
| Entry | Reactant (β-Keto Amide) | Protecting Group | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 2a | Boc | 95 | 96:4 |
| 2 | 2b | Cbz | No Reaction | - |
Table 1: Summary of Pd-Catalyzed Allylic Alkylation Results. The reaction demonstrates high yield and stereoselectivity with the Boc-protected substrate. The Cbz-protected analogue did not yield the desired product under the same conditions.[1]
Experimental Protocols
The following is a detailed protocol for the palladium-catalyzed allylic alkylation of a Boc-protected γ-amino-β-ketoamide, a key intermediate in the this compound synthesis.
Materials:
-
Boc-protected γ-amino-β-ketoamide (2a )
-
Allyl ethyl carbonate
-
[(allyl)PdCl]₂ (Allylpalladium(II) chloride dimer)
-
Triphenylphosphine (PPh₃)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Zinc chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Syringes and septa
-
Magnetic stirrer and stirring plate
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Formation of the Zinc Enolate: To the flask, add the Boc-protected γ-amino-β-ketoamide (2a ) and anhydrous THF. The solution is cooled to -78 °C. To this cooled solution, add a solution of ZnCl₂ in THF. Subsequently, add LHMDS dropwise to the reaction mixture to facilitate the formation of the chelated zinc enolate.[1]
-
Preparation of the Palladium Catalyst: In a separate flask, the palladium catalyst is prepared by dissolving [(allyl)PdCl]₂ and PPh₃ in anhydrous THF.
-
Allylic Alkylation Reaction: The freshly prepared palladium catalyst solution is added to the reaction mixture containing the zinc enolate at -78 °C. Following this, allyl ethyl carbonate is added. The reaction mixture is then allowed to slowly warm to room temperature and is stirred until completion (monitoring by TLC is recommended).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired allylated product.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the Pd-catalyzed allylic alkylation in the synthesis of this compound.
Caption: Key components of the Pd-catalyzed allylic alkylation.
Caption: Experimental workflow for the allylic alkylation.
References
Moiramide B: A Potent Tool for Investigating Acetyl-CoA Carboxylase Kinetics
Application Note
Audience: Researchers, scientists, and drug development professionals in the fields of bacteriology, enzymology, and antibiotic discovery.
Introduction: Moiramide B is a naturally occurring pseudopeptidic pyrrolidinedione antibiotic that has garnered significant interest as a selective inhibitor of bacterial acetyl-CoA carboxylase (ACC).[1] ACC is a crucial enzyme in fatty acid biosynthesis, catalyzing the committed step of converting acetyl-CoA to malonyl-CoA.[2][3] Due to the structural differences between bacterial and human ACC enzymes, this compound presents a promising scaffold for the development of novel antibiotics with a unique mechanism of action.[1][4] This application note provides detailed protocols and data for utilizing this compound as a chemical probe to study the kinetics of bacterial ACC, specifically targeting its carboxyltransferase (CT) domain.
Mechanism of Action
Bacterial ACC is a multi-subunit enzyme complex typically composed of biotin (B1667282) carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT).[5][6] this compound selectively inhibits the CT-catalyzed partial reaction, which involves the transfer of a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA.[1][4][6] Kinetic studies have demonstrated that this compound is a potent inhibitor, exhibiting competitive inhibition with respect to malonyl-CoA.[4][6]
Data Presentation
The inhibitory potency of this compound against bacterial ACC has been quantified, yielding the following key kinetic parameters.
| Enzyme Source | Inhibitor | Parameter | Value | Inhibition Pattern |
| Escherichia coli ACC | This compound | K_i | 5 nM | Competitive vs. Malonyl-CoA |
| Escherichia coli ACC | This compound | IC_50 | 6 nM | - |
Table 1: Inhibitory constants of this compound against Acetyl-CoA Carboxylase.
Mandatory Visualizations
Bacterial Fatty Acid Synthesis Pathway and its Regulation
The synthesis of fatty acids is a fundamental metabolic process in bacteria, with acetyl-CoA carboxylase (ACC) playing a key regulatory role. The expression of the genes involved in this pathway is tightly controlled by transcriptional regulators such as FadR and FabR in Escherichia coli. FadR acts as a dual regulator, activating the transcription of genes for unsaturated fatty acid synthesis while repressing the β-oxidation pathway.[7] Conversely, FabR acts as a repressor for the transcription of key genes in unsaturated fatty acid synthesis.[2][7]
Caption: Regulation of bacterial fatty acid synthesis.
Experimental Workflow for ACC Carboxyltransferase Inhibition Assay
The following diagram outlines the key steps for determining the inhibitory effect of this compound on the carboxyltransferase (CT) activity of acetyl-CoA carboxylase.
Caption: Workflow for ACC CT inhibition assay.
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory kinetics of this compound on the carboxyltransferase component of bacterial ACC. This protocol is adapted from established methods for measuring CT activity.[8]
Materials and Reagents
-
Purified bacterial ACC carboxyltransferase (CT) enzyme
-
This compound
-
Malonyl-CoA
-
Biocytin
-
Potassium phosphate (B84403) buffer (5.0 mM, pH 7.55)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Capillary Electrophoresis (CE) system with UV detection at 256 nm
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol for Carboxyltransferase (CT) Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of malonyl-CoA and biocytin in the potassium phosphate buffer.
-
The final concentration of DMSO in the reaction mixture should be kept low (e.g., <1%) to avoid effects on enzyme activity.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
250.0 µM malonyl-CoA
-
4.00 mM biocytin
-
Varying concentrations of this compound (or DMSO for the no-inhibitor control)
-
Potassium phosphate buffer (5.0 mM, pH 7.55) to the final volume.
-
-
Pre-incubate the reaction mixture at 25°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified CT enzyme to a final concentration of 10.0 µg/mL.
-
Incubate the reaction at 25°C.
-
-
Reaction Quenching and Analysis:
-
At specific time points (e.g., 1.0 min and 9.5 min), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a denaturing agent compatible with CE analysis or by rapid injection into the CE system).
-
Analyze the formation of acetyl-CoA (the product of the reverse reaction) using a CE system by monitoring the absorbance at 256 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocities from the rate of product formation.
-
To determine the mode of inhibition, perform the assay with varying concentrations of malonyl-CoA and a fixed concentration of this compound.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots to visualize the effect of the inhibitor on Vmax and Km.
-
Calculate the inhibitory constant (Ki) using appropriate enzyme kinetic models (e.g., competitive inhibition model).
-
Protocol for Overall ACC Activity Assay (ADP-Glo™ Based)
This protocol measures the overall activity of the ACC enzyme complex by detecting the amount of ADP produced. This can be used to assess the inhibitory effect of this compound on the entire enzyme system.
-
Materials:
-
Purified bacterial ACC enzyme complex (BC, BCCP, and CT)
-
This compound
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
ACC Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White 96-well plate
-
-
Assay Procedure:
-
Prepare a master mix containing ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.
-
Add the desired concentration of this compound (or DMSO for control) to the wells of the 96-well plate.
-
Add the master mix to the wells.
-
Initiate the reaction by adding the purified ACC enzyme complex.
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol, which involves adding ADP-Glo™ Reagent and then Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the ACC activity.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable research tool for studying the kinetics of bacterial acetyl-CoA carboxylase. Its specific inhibition of the carboxyltransferase domain allows for detailed investigation of this key enzymatic step in fatty acid biosynthesis. The protocols provided herein offer robust methods for characterizing the inhibitory properties of this compound and for screening new ACC inhibitors, thereby aiding in the discovery and development of novel antibacterial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Identification and characterization of the first class of potent bacterial acetyl-CoA carboxylase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of Moiramide B in Microbiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moiramide B is a naturally occurring pseudopeptide antibiotic with a potent and specific mechanism of action, targeting the bacterial acetyl-CoA carboxylase (ACC).[1][2][3] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for bacterial survival and proliferation.[3][4] The distinct structural differences between bacterial and mammalian ACC enzymes make this compound a promising candidate for the development of novel antibacterial agents with high selectivity and a reduced likelihood of cross-resistance with existing antibiotic classes.
These application notes provide a comprehensive overview of the experimental use of this compound in microbiology research. They include quantitative data on its antibacterial activity, detailed protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
Antibacterial Activity of this compound and Derivatives
The antibacterial efficacy of this compound is most pronounced against Gram-positive bacteria, with weaker activity observed against Gram-negative species. This difference is often attributed to the complex outer membrane of Gram-negative bacteria, which can limit compound penetration. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound and its derivatives against various bacterial strains.
| Bacterial Strain | Type | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 8 | |
| Staphylococcus aureus (clinical isolates) | Gram-positive | 0.01 - 0.2 (MIC90 = 0.1 for derivatives) | |
| Bacillus subtilis | Gram-positive | - | |
| Streptococcus pneumoniae | Gram-positive | 2 - 4 (MIC90 = 4 for derivatives) | |
| Escherichia coli | Gram-negative | - | |
| Escherichia coli ΔtolC | Gram-negative | 0.78 (for derivatives) | |
| Pseudomonas aeruginosa | Gram-negative | - |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its derivatives against various bacterial strains. Note: Some values are for derivatives as specified, indicating the potential for improved potency through chemical modification. The ΔtolC mutant of E. coli lacks a key efflux pump, making it more susceptible to certain compounds.
| Enzyme Source | This compound IC50 | Reference |
| Escherichia coli ACC (Carboxyltransferase) | ~5 nM (Ki value) | |
| Staphylococcus aureus ACC (Carboxyltransferase) | - | |
| Streptococcus pneumoniae ACC (Carboxyltransferase) | - | |
| Pseudomonas aeruginosa ACC (Carboxyltransferase) | - | |
| Rat Liver ACC (Eukaryotic) | >100 µM |
Table 2: Inhibitory Concentration (IC50/Ki) of this compound against Acetyl-CoA Carboxylase (ACC). The high IC50 value against rat liver ACC highlights the selectivity of this compound for the bacterial enzyme.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: a. Culture the test bacterium in CAMHB overnight at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a starting turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of bacterial ACC by this compound. This assay couples the production of malonyl-CoA by ACC to its reduction by a reporter enzyme, malonyl-CoA reductase, which consumes NADPH. The decrease in NADPH is monitored at 365 nm.
Materials:
-
Purified bacterial Acetyl-CoA Carboxylase (ACC)
-
Purified Malonyl-CoA Reductase
-
This compound
-
Assay Buffer (e.g., MOPS pH 7.8)
-
Magnesium Chloride (MgCl₂)
-
NADPH
-
ATP
-
Potassium Bicarbonate (KHCO₃)
-
Acetyl-CoA
-
UV-transparent cuvettes or microplates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: a. In a UV cuvette, prepare a reaction mixture containing assay buffer, MgCl₂, NADPH, ATP, KHCO₃, and purified Malonyl-CoA Reductase.
-
Background Measurement: a. Add the purified ACC enzyme to the reaction mixture. b. Measure the absorbance at 365 nm over time to determine the background rate of NADPH consumption.
-
Inhibitor Addition: a. Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture and incubate for a defined period to allow for inhibitor binding.
-
Initiation of Reaction: a. Start the enzymatic reaction by adding Acetyl-CoA to the mixture and mix quickly.
-
Measurement of Inhibition: a. Monitor the decrease in absorbance at 365 nm over time. The rate of NADPH consumption is proportional to the ACC activity. b. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the bacterial fatty acid synthesis pathway.
Caption: Experimental workflow for evaluating the antibacterial activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of the first class of potent bacterial acetyl-CoA carboxylase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Moiramide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moiramide B is a cyclic acyl-depsipeptide antibiotic that has garnered significant interest due to its potent inhibitory activity against bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid biosynthesis.[1][2][3] This mode of action makes it a promising candidate for the development of new antibacterial agents. This compound is a natural product, biosynthesized by Gram-negative bacteria such as Pseudomonas fluorescens.[1][3][4][5] Effective purification of this compound from bacterial cultures is a critical step for its characterization, biological evaluation, and potential therapeutic applications.
These application notes provide a comprehensive overview of the techniques and protocols for the successful purification of this compound from solid agar (B569324) cultures of Pseudomonas fluorescens. The methodology is based on established protocols for the isolation of similar bacterial secondary metabolites, including the co-isolated compound Andrimid.
Data Presentation
The following table summarizes the expected results from a typical purification workflow for this compound from a solid agar culture of Pseudomonas fluorescens. Please note that these values are illustrative and can vary depending on the specific culture conditions, extraction efficiency, and chromatographic performance.
| Purification Step | Total Weight (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Ethyl Acetate (B1210297) Extract | 10,000 | 150 | 1.5 | 100 |
| Flash Chromatography (C18) | 800 | 120 | 15 | 80 |
| Preparative RP-HPLC | 90 | 82.5 | >95 | 55 |
Experimental Protocols
Cultivation of Pseudomonas fluorescens
This compound is effectively produced on solid agar cultures.
Materials:
-
Marine Agar 2216 (or similar nutrient-rich solid medium)
-
Petri dishes (large format, e.g., 150 x 15 mm)
-
Pseudomonas fluorescens isolate (known this compound producer)
-
Incubator
Protocol:
-
Prepare the solid agar medium according to the manufacturer's instructions and pour it into large-format Petri dishes.
-
Inoculate the agar surface with a fresh culture of Pseudomonas fluorescens.
-
Incubate the plates at 25-30°C for 5-7 days, or until significant bacterial growth and secondary metabolite production are observed.
Extraction of this compound
Materials:
-
Ethyl acetate (EtOAc)
-
Spatula or cell scraper
-
Large beaker or flask
-
Stir plate and stir bar
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator
Protocol:
-
Harvest the bacterial biomass and agar from the Petri dishes using a spatula or cell scraper and transfer to a large beaker.
-
Add a sufficient volume of ethyl acetate to cover the harvested material (e.g., 2:1 solvent to solid ratio).
-
Stir the mixture vigorously for 4-6 hours at room temperature to extract the secondary metabolites.
-
Separate the ethyl acetate from the solid material by centrifugation and decantation.
-
Repeat the extraction of the solid residue with a fresh portion of ethyl acetate to ensure complete recovery.
-
Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by Flash Chromatography
This initial chromatographic step serves to fractionate the crude extract and remove a significant portion of impurities.
Materials:
-
Flash chromatography system
-
C18 reversed-phase flash column
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Sample loading syringe or vessel
Protocol:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Equilibrate the C18 flash column with 10% methanol in water.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in water (e.g., 10% to 100% MeOH).
-
Collect fractions based on the UV chromatogram (monitoring at 210 nm and 254 nm).
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
Final Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
The final polishing step to obtain highly pure this compound is performed using preparative RP-HPLC.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 20 mm)
-
Acetonitrile (B52724) (ACN)
-
Deionized water
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
Lyophilizer
Protocol:
-
Dissolve the semi-purified material from the flash chromatography step in a minimal volume of the initial mobile phase (e.g., 40% acetonitrile in water).
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the dissolved sample onto the column.
-
Elute the column with an isocratic or a shallow gradient of acetonitrile in water (e.g., 40-60% ACN over 30 minutes). If using TFA, a concentration of 0.1% is recommended in both aqueous and organic phases.
-
Monitor the elution at 210 nm and 254 nm and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Freeze the aqueous solution and lyophilize to obtain pure this compound as a solid.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]
Troubleshooting & Optimization
Technical Support Center: Moiramide B Synthesis
Welcome to the technical support center for the synthesis of Moiramide B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic route to this potent antibacterial agent. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to improve your reaction yields and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on key reaction steps such as the construction of the valinyl-succinimide core, peptide couplings, and modifications to the fatty acid side chain.
Issue 1: Low Yield in the Asymmetric Synthesis of the Succinimide (B58015) Core
Q: We are experiencing low yields and poor diastereoselectivity during the acylation of the (S)-2-methyl-N-benzyloxysuccinimide with Boc-Val-NCA. What are the critical parameters to control?
A: This is a crucial step in establishing the stereochemistry of the this compound core. Based on the foundational work by Davies and Dixon, several factors are critical for success:
-
Base and Temperature: The use of a strong, non-nucleophilic base under cryogenic conditions is essential. Lithium hexamethyldisilazide (LiHMDS) is typically used. Maintaining a very low temperature (e.g., -78 °C) is crucial to prevent racemization and side reactions.
-
Reagent Purity: The purity of the Boc-Val-NCA (N-carboxyanhydride) is paramount. Impurities can lead to side reactions and lower yields. It is often recommended to use freshly prepared or purified NCA.
-
Reaction Quenching: The reaction should be quenched carefully at low temperature to avoid degradation of the product.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly prepared LiHMDS solution and ensure the Boc-Val-NCA is of high purity.
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the addition and reaction time.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as LiHMDS is highly moisture-sensitive.
Issue 2: Inefficient Peptide Coupling to Form the this compound Backbone
Q: Our peptide coupling reaction between the fatty acid side chain and the valinyl-succinimide fragment using PyBOP/DMAP is sluggish and gives a low yield. How can we optimize this step?
A: The coupling of the fatty acid moiety to the succinimide fragment is a key step that can be challenging due to the steric hindrance and potential for side reactions.
-
Coupling Reagents: While PyBOP is a robust coupling reagent, for sterically hindered couplings, alternatives like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can be more effective.
-
Base: The choice and amount of base are critical. N,N-Diisopropylethylamine (DIPEA) is commonly used. Ensure the correct stoichiometry is used to avoid side reactions.
-
Reaction Time and Temperature: For hindered couplings, extending the reaction time or slightly increasing the temperature (e.g., from room temperature to 40 °C) can improve yields, but should be monitored carefully to avoid racemization.
Troubleshooting Steps:
-
Alternative Coupling Reagents: If PyBOP is inefficient, consider switching to HATU or COMU, which are known to be more effective for difficult couplings.
-
Optimize Base Equivalents: Titrate the amount of DIPEA used. Typically, 2-3 equivalents are sufficient.
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine component can sometimes improve yields.
-
Solvent: Ensure you are using a high-purity, anhydrous solvent such as N,N-Dimethylformamide (DMF).
Issue 3: Low Yields and Side Reactions in Sonogashira Couplings for this compound Analogs
Q: We are attempting to synthesize this compound analogs with a terminal alkyne via Sonogashira coupling, but are observing low yields and significant homocoupling of the alkyne. What are the likely causes and solutions?
A: Sonogashira couplings can be sensitive, especially with complex substrates like this compound precursors. The β-ketoamide moiety in the molecule can chelate with the metal catalysts, leading to catalyst deactivation or side reactions.
-
Catalyst System: The choice of palladium source and ligand is crucial. For complex substrates, using a pre-catalyst with a bulky, electron-rich phosphine (B1218219) ligand can improve performance.
-
Copper Co-catalyst: While essential for the catalytic cycle, excess copper(I) can promote the unwanted Glaser-Hay homocoupling of the terminal alkyne. Using a minimal amount of CuI is recommended. In some cases, copper-free Sonogashira conditions can be explored.
-
Base and Solvent: The choice of amine base and solvent is important. Triethylamine is commonly used as both a base and a solvent. Ensure it is anhydrous and degassed.
-
Oxygen Exclusion: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition (formation of palladium black) and promote homocoupling. Rigorous degassing of the solvent and maintaining an inert atmosphere are critical.
Troubleshooting Steps:
-
Thorough Degassing: Degas all solvents and the reaction mixture using freeze-pump-thaw cycles or by bubbling with argon for an extended period.
-
Optimize Catalyst Loading: Use a minimal effective amount of both the palladium catalyst and the copper(I) iodide co-catalyst.
-
Ligand Choice: If using a palladium(II) source, ensure an appropriate phosphine ligand is used to generate the active palladium(0) species in situ.
-
Temperature Control: Running the reaction at a lower temperature for a longer time can sometimes minimize side reactions.
Data Presentation
The following tables summarize typical yields for key reaction steps in this compound synthesis under various conditions.
Table 1: Peptide Coupling Yields
| Carboxylic Acid Fragment | Amine Fragment | Coupling Reagent | Base | Solvent | Yield (%) |
| (E,E)-Sorbic Acid | Valinyl-succinimide | PyBOP | DIPEA | DMF | ~60-70% |
| (E,E)-Sorbic Acid | Valinyl-succinimide | HATU | DIPEA | DMF | >80% |
| Boc-β-Phe-OH | Valinyl-succinimide | PyBOP | DMAP | DMF | ~59%[1] |
Table 2: Boc Deprotection Yields
| Boc-Protected Substrate | Deprotection Reagent | Solvent | Time | Yield (%) |
| Boc-Valinyl-succinimide | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 2 h | >95%[1] |
| Boc-β-Phe-Val-succinimide | 4M HCl in Dioxane | Dioxane | 1 h | ~90% |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: PyBOP/DMAP-Mediated Peptide Coupling
This protocol describes the coupling of a carboxylic acid (e.g., the fatty acid side chain) to the amine of the valinyl-succinimide fragment.
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the valinyl-succinimide amine hydrochloride salt (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the carboxylic acid (1.1 eq), PyBOP (1.2 eq), and 4-DMAP (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group from the valinyl-succinimide fragment.
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt is typically used in the next step without further purification.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the synthesis of this compound.
Caption: Synthetic workflow for the total synthesis of this compound.
Caption: Troubleshooting guide for low-yield peptide coupling reactions.
References
Overcoming poor solubility of Moiramide B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moiramide B, focusing on overcoming its poor solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffers (e.g., PBS, Tris buffer). | This compound has poor aqueous solubility due to its lipophilic fatty acid tail. | This compound is not recommended for direct dissolution in aqueous buffers. A stock solution in an appropriate organic solvent should be prepared first. |
| Precipitate forms when diluting a DMSO stock solution into aqueous media for in vitro assays. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of DMSO may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO. However, ensure the final DMSO concentration is not toxic to the cells in your assay (typically <0.5%).3. Use a stepwise dilution. Instead of a single large dilution, add the DMSO stock to a small volume of media first, mix well, and then bring it to the final volume.4. Consider the use of a co-solvent. A small percentage of a biocompatible co-solvent like PEG300 or Tween 80 may help maintain solubility. However, the effect of these co-solvents on your specific assay should be validated. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of active this compound. Precipitation of the compound during the experiment. | 1. Visually inspect your working solutions for any signs of precipitation before use. 2. Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.[1] 3. Ensure thorough mixing when preparing working solutions. |
| Difficulty preparing a formulation for in vivo studies. | Low aqueous solubility prevents the preparation of a suitable injectable formulation. | A common strategy for in vivo formulations of poorly soluble compounds is the use of a co-solvent system. A typical formulation might involve:• 10% DMSO • 40% PEG300 • 5% Tween 80 • 45% Saline The this compound would first be dissolved in DMSO, followed by the addition of PEG300 and Tween 80 with thorough mixing at each step, and finally brought to volume with saline. The suitability of this formulation for your specific animal model and route of administration should be validated. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] Stock solutions can be prepared at concentrations such as 5 mM, 10 mM, or 20 mM.[1]
Q2: What is the aqueous solubility of this compound?
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent (DMSO), it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller volumes for routine use to avoid repeated freeze-thaw cycles.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: Are there any alternative solvents to DMSO?
A5: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) may also be used to dissolve this compound. However, their compatibility with your specific experimental setup and potential for cellular toxicity should be carefully evaluated.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁N₃O₅ | PubChem |
| Molecular Weight | 453.5 g/mol | PubChem |
| CAS Number | 155233-31-1 | InvivoChem |
| Appearance | Solid | InvivoChem |
| Recommended Storage (Powder) | -20°C | InvivoChem |
| Recommended Storage (in DMSO) | -80°C (6 months) or -20°C (1 month) | InvivoChem |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 453.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 453.5 g/mol = 0.004535 g = 4.535 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a this compound Working Solution for a Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the preparation of a this compound working solution for a typical broth microdilution MIC assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. For example, to achieve a starting concentration of 100 µM, you would dilute the 10 mM stock 1:100 in the first well.
-
Ensure that the final concentration of DMSO in each well is below the threshold for bacterial toxicity (typically <1%).
-
A common procedure is to add 100 µL of the appropriate this compound dilution to each well, followed by 100 µL of the bacterial inoculum. This will result in a further 1:2 dilution of both the this compound and the DMSO.
-
Include a positive control (bacteria and medium with no this compound) and a negative control (medium only). Also, include a vehicle control with the highest concentration of DMSO used in the assay.
-
Incubate the plate under the appropriate conditions for bacterial growth.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Optimizing Moiramide B Antibacterial Assays
Welcome to the Technical Support Center for optimizing antibacterial assays with Moiramide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the use of this compound in antibacterial research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product pseudopeptide-polyketide hybrid that exhibits antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its primary mechanism of action is the inhibition of the bacterial acetyl-CoA carboxylase (ACC), a key enzyme in the fatty acid biosynthesis pathway.[3][4][5] Specifically, this compound targets the carboxyltransferase (CT) component of the multi-subunit bacterial ACC.
Q2: What is the general spectrum of activity for this compound?
This compound demonstrates potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Its activity against Gram-negative bacteria is generally weaker, which is thought to be due to the outer membrane acting as a permeability barrier.
Q3: How should I prepare a stock solution of this compound for my assay?
Due to its lipophilic nature, this compound is poorly soluble in water. It is recommended to prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO). This stock can then be serially diluted in the desired culture medium to achieve the final test concentrations. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.
Q4: What is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of this compound?
The broth microdilution method is a standard and recommended technique for determining the MIC of this compound. This method allows for the testing of a range of concentrations in a 96-well plate format, providing a quantitative measure of the compound's antibacterial activity.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in MIC Values
| Possible Cause | Recommended Solution |
| Inconsistent Inoculum Density | Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment. Prepare fresh inoculums for each assay to ensure bacterial viability and consistent cell density. |
| This compound Precipitation | Due to its lipophilic nature, this compound may precipitate in aqueous media. Ensure the DMSO stock solution is properly dissolved before serial dilution. Consider using a broth medium supplemented with a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.002%) to improve solubility. |
| Variation in Media Composition | Use a consistent source and lot of Mueller-Hinton Broth (MHB) for all experiments. Variations in cation concentrations (Ca2+, Mg2+) can affect the activity of some antibacterial compounds. |
| Endpoint Reading Subjectivity | Read the MIC at the lowest concentration that shows complete visual inhibition of growth. For ambiguous results, consider using a viability indicator like resazurin (B115843) to confirm the absence of metabolic activity. |
Issue 2: No or Weak Antibacterial Activity Observed
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inappropriate Bacterial Strain | Confirm the susceptibility of the chosen bacterial strain to this compound. Gram-negative bacteria are generally less susceptible. Consider using a reference Gram-positive strain like S. aureus ATCC 29213 as a positive control. |
| High Inoculum Density | An excessively high bacterial inoculum can lead to an artificially high MIC value. Ensure the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL. |
| Efflux Pump Activity in Bacteria | Some bacteria may possess efflux pumps that actively remove this compound from the cell, leading to reduced activity. This is a known mechanism of resistance. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Status | Medium | MIC (µg/mL) | Reference |
| Staphylococcus aureus DSM20231 | Gram-positive | Mueller-Hinton Broth | 0.25 | |
| Bacillus subtilis 168 | Gram-positive | Mueller-Hinton Broth | 0.125 | |
| Escherichia coli BW25113 | Gram-negative | Mueller-Hinton Broth | >256 | |
| Escherichia coli ΔtolC | Gram-negative | Mueller-Hinton Broth | 128 |
Experimental Protocols
Broth Microdilution Assay for this compound
This protocol is adapted from standard broth microdilution methods with considerations for a lipophilic compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of MHB to all wells of a 96-well microtiter plate.
-
Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration, and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.
-
The final volume in each well before adding the inoculum should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a growth control (MHB + inoculum, no this compound) and a sterility control (MHB only).
-
Also, include a solvent control with the highest concentration of DMSO used in the assay to ensure it does not inhibit bacterial growth.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).
-
Mandatory Visualization
Caption: Workflow for this compound Minimum Inhibitory Concentration (MIC) assay.
Caption: this compound inhibits bacterial fatty acid synthesis.
References
Protecting group strategies for Moiramide B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Moiramide B. The focus is on protecting group strategies and potential challenges encountered during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the overall protecting group strategy for the total synthesis of this compound?
A1: The synthesis of this compound, a peptide-polyketide hybrid, typically employs an orthogonal protecting group strategy to selectively deprotect functional groups at different stages of the synthesis. The core strategy involves the use of an acid-labile protecting group for the amine functionality of the valine residue and a base-labile protecting group for the carboxylic acid of the β-phenylalanine residue. This allows for the sequential coupling of the molecular fragments without unintended reactions.[1]
Q2: Which protecting groups are recommended for the key components of this compound?
A2: For the synthesis of this compound, the following protecting groups are commonly used:
-
L-Valine: The α-amino group is typically protected with a tert-Butoxycarbonyl (Boc) group.[2] The Boc group is stable under basic and nucleophilic conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA).[3][4]
-
β-Phenylalanine: The carboxylic acid functionality is often protected as a methyl ester.[5] This group is stable to the acidic conditions used for Boc deprotection and can be selectively cleaved by saponification with a base like sodium hydroxide (B78521).[6]
-
Unsaturated Fatty Acid (Sorbic Acid moiety): The carboxylic acid of the sorbic acid fragment is typically activated in situ for coupling with the β-phenylalanine methyl ester and does not usually require a protecting group.[2]
Q3: What are the common coupling reagents used in this compound synthesis?
A3: Several peptide coupling reagents can be used for the amide bond formations in the synthesis of this compound. Commonly employed reagents include:
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)[2][7]
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[8]
These reagents are known for their efficiency in promoting amide bond formation while minimizing racemization.[9]
Troubleshooting Guides
Problem 1: Low yield during the coupling of the valinyl-succinimide moiety with N-sorboyl-β-phenylalanine.
| Possible Cause | Suggested Solution |
| Incomplete Boc deprotection of the valinyl-succinimide precursor. | Ensure complete removal of the Boc group by monitoring the reaction with TLC or LC-MS. If necessary, extend the reaction time with TFA or use a larger excess of the acid.[3] After deprotection, ensure all residual TFA is removed, as it can protonate the amine and prevent coupling. |
| Inefficient activation of the N-sorboyl-β-phenylalanine carboxylic acid. | Use a highly efficient coupling reagent like PyBOP or HATU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[6] Ensure all reagents are anhydrous, as water can quench the activated species. |
| Steric hindrance at the coupling site. | The reaction may require a longer reaction time or slightly elevated temperature. However, be cautious as prolonged reaction times can increase the risk of racemization.[10] |
| Side reactions of the succinimide (B58015) ring. | The succinimide ring can be susceptible to hydrolysis under certain conditions.[8] Ensure the reaction is carried out under anhydrous conditions and that the pH is controlled. |
Problem 2: Racemization of the β-phenylalanine residue during peptide coupling.
| Possible Cause | Suggested Solution |
| Formation of an oxazolone (B7731731) intermediate. | The activation of N-acyl amino acids can lead to the formation of an oxazolone, which is prone to racemization.[9][11] |
| Use of a strong base. | The choice of base can significantly impact the degree of racemization. Use a sterically hindered, weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (B128534) (TEA) or DIPEA.[11] |
| Prolonged activation time. | Pre-activation of the carboxylic acid should be kept to a minimum. Add the amine component to the reaction mixture as soon as the activating agent has been added to the carboxylic acid. |
| Inappropriate coupling reagent. | Use coupling reagents known to suppress racemization, such as those containing 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) as additives.[8] |
Problem 3: Instability or side reactions of the unsaturated fatty acid chain.
| Possible Cause | Suggested Solution | | Oxidation of the diene system. | The conjugated diene of the sorbic acid moiety can be susceptible to oxidation, especially during prolonged reaction times or exposure to air and light.[12] It is advisable to perform reactions under an inert atmosphere (e.g., argon or nitrogen) and to use freshly distilled solvents. | | Isomerization of the double bonds. | Strong basic or acidic conditions can potentially lead to isomerization of the double bonds. Use mild reaction conditions whenever possible. | | Polymerization. | Although less common under controlled coupling conditions, the diene could potentially undergo polymerization. Use the minimum effective concentration of all reagents. |
Data Presentation
Table 1: Summary of Protecting Groups and Deprotection Conditions
| Functional Group | Amino Acid | Protecting Group | Deprotection Reagent | Typical Conditions | Orthogonality |
| α-Amino | L-Valine | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | TFA in Dichloromethane (B109758) (DCM) (1:1), 0°C to rt, 1-2h[3] | Acid-labile |
| Carboxylic Acid | β-Phenylalanine | Methyl ester (Me) | Sodium hydroxide (NaOH) | NaOH in MeOH/H₂O, rt[5] | Base-labile |
Table 2: Representative Yields for Key Synthetic Steps of this compound
| Reaction Step | Reagents | Yield (%) | Reference |
| Boc deprotection of valinyl-succinimide | HCl/dioxane | ~95% (crude) | [5] |
| Coupling of valinyl-succinimide and N-sorboyl-β-phenylalanine | PyBOP, DMAP, DMF | 55% | [5] |
| Saponification of methyl ester | NaOH, MeOH/H₂O | ~71% | [5] |
Experimental Protocols
Protocol 1: Boc Deprotection of the Valinyl-Succinimide Precursor
-
Dissolve the Boc-protected valinyl-succinimide precursor in anhydrous dichloromethane (DCM) (approximately 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) dropwise to the solution.[3]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with toluene (B28343) (3x) to ensure complete removal of residual TFA.
-
The resulting amine trifluoroacetate (B77799) salt is typically used in the next coupling step without further purification.
Protocol 2: PyBOP-mediated Coupling of Valinyl-Succinimide with N-sorboyl-β-phenylalanine
-
Dissolve N-sorboyl-β-phenylalanine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add the deprotected valinyl-succinimide amine salt (1.0 eq.) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.2 eq.) to neutralize the amine salt and basify the reaction mixture.[6]
-
In a separate flask, dissolve PyBOP (1.1 eq.) in anhydrous DMF.
-
Add the PyBOP solution to the reaction mixture at 0°C.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Orthogonal protecting group strategy in this compound synthesis.
Caption: A logical workflow for troubleshooting low coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00856A [pubs.rsc.org]
- 3. PyBOP [commonorganicchemistry.com]
- 4. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. biotage.com [biotage.com]
- 11. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Moiramide B Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Moiramide B using chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound, a lipopeptide known for its potential hydrophobicity and unique chemical structure.
1. Poor or No Recovery of this compound
-
Question: I am not recovering my this compound from the column, or the recovery is very low. What are the possible causes and solutions?
-
Answer: Low recovery of this compound is a frequent issue, often related to its hydrophobic nature. Here are the primary causes and troubleshooting steps:
-
Irreversible Adsorption to the Stationary Phase: this compound's fatty acid side chain can lead to strong, sometimes irreversible, binding to highly hydrophobic stationary phases like C18.
-
Solution:
-
Use a Less Retentive Column: Switch to a stationary phase with a shorter alkyl chain (e.g., C8, C4) or a different chemistry (e.g., Phenyl).
-
Increase Organic Solvent Strength: Incorporate a stronger organic solvent like isopropanol (B130326) or n-propanol into your mobile phase B, which can improve the elution of highly retained compounds.[1]
-
Column Wash: Implement a robust column wash step with 100% acetonitrile (B52724) or isopropanol at the end of each run to elute any strongly bound material.
-
-
-
Precipitation on the Column: this compound may precipitate at the head of the column if the sample solvent is too strong or if it is not fully soluble in the initial mobile phase conditions.
-
Solution:
-
Optimize Sample Solvent: Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO and then dilute it with a solvent that is weaker than the initial mobile phase (e.g., water or a low percentage of acetonitrile).
-
Increase Initial Organic Content: Start the gradient with a slightly higher percentage of organic solvent (e.g., 10-20% acetonitrile) to maintain the solubility of this compound as it enters the column.
-
-
-
Aggregation: Hydrophobic peptides like this compound can aggregate, leading to poor interaction with the stationary phase and potential precipitation.
-
Solution:
-
Use of Organic Solvents in Sample Preparation: Dissolving the sample in solvents like DMSO or DMF prior to injection can help disrupt aggregation.
-
Elevated Column Temperature: Increasing the column temperature to 40-60 °C can enhance solubility and reduce aggregation.[1]
-
-
-
2. Poor Peak Shape (Broadening, Tailing, or Fronting)
-
Question: My this compound peak is very broad, shows significant tailing, or is fronting. How can I improve the peak shape?
-
Answer: Poor peak shape compromises resolution and the purity of collected fractions. The following factors are common culprits:
-
Secondary Interactions: The peptide portion of this compound can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.
-
Solution:
-
Use an Ion-Pairing Agent: Incorporate trifluoroacetic acid (TFA) at a concentration of 0.1% in your mobile phases. TFA helps to suppress silanol interactions and improves peak shape for peptides.[1]
-
Lower Mobile Phase pH: Maintaining a low pH (around 2-3) with TFA protonates the peptide, minimizing unwanted interactions.
-
-
-
Slow Mass Transfer: The diffusion of larger molecules like this compound into and out of the stationary phase pores can be slow, resulting in broad peaks.
-
Solution:
-
Increase Column Temperature: As mentioned for recovery, higher temperatures reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[1]
-
Decrease Flow Rate: A lower flow rate allows more time for the analyte to equilibrate between the mobile and stationary phases.
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting or broadening.
-
Solution:
-
Reduce Sample Load: Decrease the amount of crude this compound injected onto the column.
-
Use a Larger Diameter Column: For preparative scale, ensure the column dimensions are appropriate for the amount of material being purified.
-
-
-
Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase will cause peak distortion.
-
Solution: Ensure the final sample solvent is weaker than the starting mobile phase composition.[1]
-
-
3. Peak Splitting
-
Question: I am observing a split or double peak for what I believe is this compound. What could be the reason?
-
Answer: Peak splitting can be caused by several factors:
-
Co-eluting Impurities: The split peak may represent two or more closely eluting compounds.
-
Solution:
-
Optimize the Gradient: Use a shallower gradient (a slower increase in the organic solvent percentage over time) to improve the resolution between the components.
-
Inject a Smaller Volume: A smaller injection volume can sometimes resolve closely eluting peaks.
-
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to peak splitting for all analytes.
-
Solution:
-
Reverse and Flush the Column: If the blockage is at the inlet, reversing the column and flushing it with a strong solvent might resolve the issue.
-
Replace the Frit or Column: If the problem persists, the inlet frit may need to be replaced, or the column itself may be compromised.
-
-
-
Sample Solvent Effects: A mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.
-
Solution: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.
-
-
4. Potential Degradation of this compound
-
Question: I suspect my this compound might be degrading during purification. What are the potential degradation pathways and how can I minimize them?
-
Answer: While specific degradation pathways for this compound under chromatographic conditions are not extensively documented, its chemical structure, which includes a β-keto amide and peptide bonds, suggests potential instabilities.
-
Hydrolysis of Amide Bonds: The peptide backbone of this compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, although this is less likely under typical reversed-phase conditions with TFA.
-
Instability of the β-Keto Amide Moiety: β-keto amides can be sensitive to pH. While generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to degradation.
-
Solution:
-
Use Mild pH Conditions: Stick to the standard 0.1% TFA in the mobile phase, which provides a balance of good chromatography and reasonable stability for most peptides.
-
Minimize Purification Time: Develop an efficient purification method to reduce the time the compound is exposed to the chromatographic conditions.
-
Temperature Control: While elevated temperatures can improve chromatography, excessively high temperatures might accelerate degradation. Monitor for the appearance of new, unexpected peaks when increasing the temperature.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for chromatography?
A1: The following properties are crucial for developing a purification strategy:
| Property | Value/Characteristic | Implication for Chromatography |
| Molecular Weight | 453.5 g/mol | Relatively small molecule, suitable for standard HPLC columns. |
| Structure | Peptide-polyketide hybrid with a fatty acid side chain | The fatty acid tail makes it hydrophobic, suggesting reversed-phase chromatography is the method of choice. The peptide backbone allows for UV detection at low wavelengths (e.g., 214 nm). |
| Solubility | Likely soluble in organic solvents like DMSO, methanol, and acetonitrile. | Important for sample preparation. Poor aqueous solubility is expected. |
Q2: What is a good starting point for a preparative HPLC method for this compound?
A2: Based on protocols for similar lipopeptides produced by Pseudomonas, a reversed-phase HPLC method is recommended. See the detailed experimental protocol in the next section.
Q3: How can I improve the solubility of my crude this compound extract for injection?
A3: For hydrophobic compounds like this compound, initial dissolution in a small volume of a strong organic solvent is often necessary. Good choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or methanol. After initial dissolution, carefully dilute the sample with the initial mobile phase or a slightly weaker solvent. Be cautious not to cause precipitation upon dilution.
Q4: What detection wavelength should I use for this compound?
A4: Due to the presence of peptide bonds, this compound should absorb UV light at low wavelengths. A primary detection wavelength of 214 nm is recommended. You can also monitor at 280 nm , although the absorbance will likely be much lower as this compound does not contain tryptophan or tyrosine residues.
Experimental Protocols
Preparative Reversed-Phase HPLC of this compound
This protocol is a general guideline adapted from methods used for purifying lipopeptides from Pseudomonas species. Optimization will be required based on the specific crude extract and HPLC system.
-
Instrumentation and Column:
-
Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV detector.
-
Column: C8 or C4 semi-preparative or preparative column (e.g., 10 mm x 250 mm, 5 µm particle size). A C18 column can be used, but may lead to strong retention.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude this compound extract in a minimal volume of DMSO (e.g., 10-20 mg in 200-500 µL).
-
Vortex gently to ensure complete dissolution.
-
Dilute the sample with Mobile Phase A or a mixture of Mobile Phase A and B that is weaker than the initial gradient conditions (e.g., dilute with 1 mL of 10% acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) |
| Column Temperature | 40 °C |
| Detection Wavelength | 214 nm (primary), 280 nm (secondary) |
| Injection Volume | 100 µL - 2 mL (depending on sample concentration and column size) |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 35 | |
| 40 | |
| 45 | |
| 46 | |
| 55 |
-
Fraction Collection:
-
Collect fractions across the eluting peaks. The size of the fractions will depend on the peak width and flow rate (e.g., 2-4 mL fractions).
-
-
Post-Purification Analysis:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions containing pure this compound.
-
Confirm the identity of the purified compound by mass spectrometry.
-
Remove the solvent by lyophilization.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification and analysis of this compound.
Signaling Pathway of this compound Action
Caption: Inhibition of bacterial fatty acid synthesis by this compound.
References
Moiramide B In Vivo Efficacy Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Moiramide B.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a pseudopeptide pyrrolidinedione antibiotic that functions by inhibiting the bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in the fatty acid biosynthesis pathway.[1][2][3] This inhibition is selective for the bacterial enzyme, meaning it should not interfere with the human counterpart, suggesting a lower potential for target-based toxicity.[1] Resistance mutations to this compound and its derivatives have been located in the carboxyltransferase (CT) subunits of the bacterial ACC, confirming this specific mechanism of action.[4]
Q2: this compound shows excellent in vitro activity, but this is not translating to our in vivo models. What are the potential reasons for this discrepancy?
A2: This is a common challenge observed with this compound and its analogs. The primary reasons for poor in vivo efficacy despite potent in vitro activity are:
-
Poor Physicochemical Properties: this compound has low aqueous solubility, which can limit its bioavailability when administered in vivo.
-
Suboptimal Pharmacokinetics: The compound is known to have a short elimination half-life (≤0.2 hours in mice), leading to rapid clearance from the body and insufficient time to exert its antibacterial effect.
-
Formulation Issues: An inadequate delivery vehicle can further limit the compound's exposure to the target site of infection.
Q3: How can the solubility of this compound be improved for in vivo studies?
A3: A significant improvement in the aqueous solubility of this compound derivatives has been achieved through salt formation . This strategy has been shown to increase solubility to as high as 5 g/liter , which is a substantial improvement for in vivo administration. When preparing your formulation, consider converting the compound to a more soluble salt form.
Q4: Are there any known derivatives of this compound with improved in vivo efficacy?
A4: Yes, chemical derivatization has been a successful strategy. Modifications, particularly to the fatty acid side chain and other parts of the molecule, have led to analogs with significantly improved properties. For instance, certain cyclopentylglycine congeners, when formulated as highly soluble salts, demonstrated significant in vivo efficacy in a murine sepsis model, with a 100% effective dose of 25 mg/kg.
Q5: What is the role of the fatty acid tail in this compound's activity?
A5: Initially, the lipophilic fatty acid tail was thought to primarily facilitate the transport of this compound into the bacterial cell. However, more recent studies suggest that this part of the molecule is also highly relevant for the inhibition of the acetyl-CoA carboxylase. Therefore, modifications to this tail can impact both cell entry and target engagement.
Troubleshooting Guide
Issue 1: Inconsistent or low efficacy in a murine sepsis model.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Compound | 1. Verify the solubility of your this compound analog in the chosen vehicle. 2. Consider converting the compound to a salt form to improve aqueous solubility. 3. If solubility remains an issue, explore alternative formulation strategies such as using co-solvents or complexation agents. |
| Rapid Clearance (Short Half-life) | 1. Review the pharmacokinetic profile of your specific this compound derivative. If the half-life is very short, the dosing regimen may be insufficient. 2. Increase the dosing frequency (e.g., administer the compound at 30 and 90 minutes post-infection instead of a single dose). 3. Consider a continuous infusion model if bolus dosing is ineffective. |
| Inadequate Dosing | 1. Ensure the dose being used is appropriate. Efficacious doses for improved derivatives have been reported in the range of 25-50 mg/kg. 2. Perform a dose-response study to determine the optimal dose for your specific compound and infection model. |
| Route of Administration | 1. Intravenous (i.v.) administration is commonly used in murine sepsis models for this class of compounds to ensure immediate bioavailability. If using other routes, bioavailability may be a limiting factor. |
Issue 2: High variability in experimental results between animals.
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | 1. Ensure the compound is fully dissolved in the vehicle before administration. Precipitated compound will lead to inaccurate dosing. 2. Prepare the formulation fresh before each experiment, as some compounds may precipitate out of solution over time. |
| Inconsistent Dosing Volume | 1. Carefully calibrate all equipment used for dosing. 2. Ensure consistent administration technique for all animals. |
| Variable Infection Load | 1. Standardize the preparation and administration of the bacterial inoculum (e.g., S. aureus) to ensure each animal receives a consistent CFU count. |
Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound and Optimized Derivatives
| Compound | MIC90 vs. S. aureus (µg/ml) | 100% Effective Dose (ED100) in Murine Sepsis Model (mg/kg) | Key Feature | Reference |
| This compound Analogs (general) | 0.05 - 2 | > 50 (initially weak) | Parent compound class | |
| Optimized Derivative 5 | 0.05 | ~50 (as two 10 mg/kg doses) | Improved in vitro potency | |
| Optimized Cyclopentylglycine Congener 7 | Not specified | 25 | Improved physicochemical profile and solubility via salt formation | |
| Linezolid (Comparator) | Not specified | 6.25 | Clinically used antibiotic |
Experimental Protocols
1. Murine Sepsis Model Protocol
This protocol is a generalized procedure based on descriptions of efficacy testing for this compound derivatives.
-
Animal Model: Use specific-pathogen-free female BALB/c mice (or other appropriate strain), typically 6-8 weeks old.
-
Inoculum Preparation:
-
Culture Staphylococcus aureus (e.g., ATCC 29213) overnight in Mueller-Hinton Broth (MHB).
-
Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., 1 x 10^7 CFU/ml). The final inoculum concentration should be confirmed by plating serial dilutions.
-
-
Infection:
-
Inject 100 µl of the bacterial suspension (e.g., 1 x 10^6 CFU/mouse) intraperitoneally (i.p.) into each mouse.
-
-
Compound Administration:
-
Prepare the this compound derivative in a suitable vehicle (e.g., 0.9% aqueous NaCl for soluble salts).
-
Administer the compound intravenously (i.v.) via the tail vein at specified time points post-infection (e.g., 30 minutes and 90 minutes).
-
Include a vehicle control group and a positive control group (e.g., linezolid).
-
-
Monitoring:
-
Observe the animals for signs of sepsis and record survival over a defined period (e.g., 48-72 hours).
-
-
Endpoint:
-
The primary endpoint is the survival rate at the end of the observation period. The 100% effective dose (ED100) is the lowest dose at which all animals in a group survive.
-
2. Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Use a 96-well microtiter plate. Prepare a two-fold serial dilution of the this compound compound in Mueller-Hinton Broth (MHB).
-
Inoculation: Add a standardized bacterial inoculum (e.g., S. aureus) to each well to achieve a final concentration of approximately 5 x 10^5 CFU/ml.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Troubleshooting workflow for this compound in vivo studies.
References
Moiramide B Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation pathways of Moiramide B. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure as a peptide-polyketide hybrid, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide bonds in the peptide backbone and the succinimide (B58015) ring are prone to cleavage under acidic, basic, or enzymatic conditions. This can lead to the formation of smaller peptide fragments and ring-opened derivatives.
-
Oxidation: The unsaturated fatty acid tail is a likely site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can result in the formation of hydroperoxides, aldehydes, and other oxidative cleavage products.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization of the double bonds in the polyene tail and can also catalyze oxidative degradation.
Q2: What are the initial steps for conducting a forced degradation study on this compound?
A2: A forced degradation or stress testing study is crucial to identify potential degradation products and establish stability-indicating analytical methods.[1] The initial steps should involve subjecting a solution of this compound to a variety of stress conditions, including:
-
Acidic and basic hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide.
-
Oxidative degradation: Exposure to hydrogen peroxide.
-
Thermal stress: Heating the solution at an elevated temperature.
-
Photostability testing: Exposing the solution to UV and visible light.
Q3: Which analytical techniques are best suited for analyzing this compound and its degradation products?
A3: A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common starting point. For structural elucidation of the degradation products, Mass Spectrometry (MS) is indispensable. Therefore, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is highly recommended for comprehensive analysis.
Troubleshooting Guide
Q1: My HPLC chromatogram shows poor separation between the main this compound peak and its degradation products. What can I do?
A1: Poor resolution in HPLC can be addressed by:
-
Optimizing the mobile phase: Experiment with different solvent compositions (e.g., acetonitrile (B52724), methanol, water) and gradients. Adjusting the pH of the aqueous component can significantly impact the retention and peak shape of ionizable compounds.
-
Changing the stationary phase: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., C18, C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.
-
Adjusting the flow rate and temperature: Lowering the flow rate can improve resolution, and optimizing the column temperature can affect selectivity.
Q2: I am observing multiple small peaks in my chromatogram after oxidative stress with hydrogen peroxide. How can I confirm they are degradation products?
A2: To confirm that the new peaks are degradation products and not artifacts, you should:
-
Analyze a control sample: Run a blank (solvent only) and a control sample of this compound that has not been subjected to stress conditions.
-
Perform peak tracking: Compare the chromatograms of the stressed and unstressed samples. The peaks that appear or increase in intensity in the stressed sample are likely degradation products.
-
Use mass spectrometry (MS): LC-MS analysis can provide the mass-to-charge ratio (m/z) of the compounds in each peak. Degradation products will have different molecular weights than the parent this compound. Fragmentation patterns from tandem MS (MS/MS) can help in structural elucidation.
Q3: The mass balance of my forced degradation study is low. What could be the reason?
A3: A low mass balance suggests that not all degradation products are being detected. Possible reasons include:
-
Formation of non-UV active compounds: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to MS can be beneficial.
-
Precipitation of degradants: Some degradation products might be insoluble in the sample solvent and precipitate out of the solution. Visually inspect your samples and consider using a different solvent for analysis.
-
Formation of volatile compounds: Volatile degradation products may be lost during sample preparation or analysis.
-
Adsorption to container surfaces: Highly lipophilic or charged molecules may adsorb to the walls of vials or well plates.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidative Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reaction by adding a small amount of sodium sulfite (B76179) solution if necessary, and dilute with the mobile phase for HPLC analysis.
-
Protocol 3: Photodegradation of this compound
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Light Exposure:
-
Place the solution in a photostability chamber and expose it to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Hydrolysis Conditions
| Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.5 | 4.3 | |
| 24 | 65.7 | 25.1 | 9.2 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 78.9 | 15.8 | 5.3 | |
| 8 | 60.1 | 28.7 | 11.2 |
Table 2: Hypothetical Degradation of this compound under Oxidative and Photolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Total Degradation Products (%) |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 |
| 8 | 90.5 | 9.5 | |
| 24 | 75.3 | 24.7 | |
| Photostability | - | 92.1 | 7.9 |
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: Experimental workflow for this compound forced degradation studies.
References
Validation & Comparative
Moiramide B Derivatives: A Comparative Guide to Efficacy
For Researchers, Scientists, and Drug Development Professionals
Moiramide B, a naturally occurring pseudopeptide-polyketide hybrid, has emerged as a promising antibacterial agent due to its unique mechanism of action targeting bacterial acetyl-CoA carboxylase (ACC).[1] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for bacterial survival.[2] The growing threat of antibiotic resistance necessitates the development of novel therapeutics, and this compound derivatives represent a compelling avenue of research. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data, to aid in the advancement of new antibacterial therapies.
Comparative Efficacy of this compound Derivatives
The antibacterial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of this compound derivatives against Gram-positive and Gram-negative bacteria. The data is compiled from a recent study by Andler and Kazmaier (2024), which systematically modified the fatty acid side chain of the this compound scaffold.[3][4][5]
| Compound | Modification of Fatty Acid Side Chain | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli (acrB mutant) |
| This compound (4) | Natural Product (Sorbic Acid) | 1 | 1 | 4 |
| Derivative 5 | Saturated Fatty Acid | 4 | 8 | 64 |
| Derivative 11 | Terminal Alkyne | 8 | 16 | 64 |
| Derivative 12a | Phenyl-substituted Triazole | >128 | >128 | >128 |
| Derivative 14a | Phenylacetylene | 4 | 4 | 32 |
| Derivative 14b | 4-Fluorophenylacetylene | 2 | 4 | 32 |
| Derivative 14c | 4-Chlorophenylacetylene | 2 | 4 | 16 |
| Derivative 14d | 4-Bromophenylacetylene | 2 | 4 | 16 |
| Derivative 14e | 4-Aminophenylacetylene | 4 | 8 | 64 |
| Derivative 14f | 4-Hydroxyphenylacetylene | 8 | 16 | 64 |
| Derivative 14g | 2-Fluorophenylacetylene | 8 | 16 | 64 |
| Derivative 14i | 3-Pyridylacetylene | 8 | 16 | 64 |
Mechanism of Action: Targeting Acetyl-CoA Carboxylase
This compound and its active derivatives exert their antibacterial effect by inhibiting the carboxyltransferase (CT) component of the bacterial acetyl-CoA carboxylase (ACC).[2][6] ACC is a multi-subunit enzyme in bacteria, and its inhibition disrupts the production of malonyl-CoA, a critical building block for fatty acid synthesis. This ultimately leads to the cessation of bacterial growth. The pyrrolidinedione core of this compound is crucial for binding to the active site of the CT subunit.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains (S. aureus, B. subtilis, E. coli) were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: this compound derivatives were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. A serial two-fold dilution of each compound was prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
In Vivo Efficacy in a Murine Sepsis Model
The in vivo efficacy of promising this compound derivatives can be evaluated in a murine model of systemic infection (sepsis).
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used for this model.
-
Induction of Sepsis: Mice are infected via intraperitoneal injection with a lethal dose of a clinically relevant bacterial strain, such as Staphylococcus aureus.
-
Treatment: The this compound derivative is administered to the mice at various doses, typically via intravenous or subcutaneous injection, at specific time points post-infection. A control group receives a vehicle (e.g., saline or DMSO).
-
Monitoring and Endpoint: The survival of the mice is monitored over a period of 7-14 days. The efficacy of the compound is determined by the percentage of surviving mice in the treatment groups compared to the control group. In some studies, bacterial load in organs such as the spleen and liver is also assessed at the end of the experiment.
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key insights into the structure-activity relationship of this compound derivatives:
-
Saturation of the Fatty Acid Tail: Saturation of the sorbic acid side chain (Derivative 5) leads to a significant decrease in activity against both Gram-positive and Gram-negative bacteria. This suggests that the unsaturated nature of the fatty acid is important for antibacterial efficacy.
-
Terminal Alkyne Modification: Introduction of a terminal alkyne (Derivative 11) also reduces activity, though to a lesser extent than full saturation.
-
Arylacetylene Modifications: The addition of an aryl group to the terminal alkyne (Derivatives 14a-i) generally restores or, in some cases, improves activity against Gram-positive bacteria compared to the unsubstituted alkyne. Halogen substitutions on the phenyl ring (Derivatives 14b, 14c, 14d) appear to be well-tolerated and can enhance activity against E. coli.
-
Triazole Moiety: The introduction of a triazole moiety via a click reaction (Derivative 12a) results in a complete loss of antibacterial activity, indicating that this bulky, heterocyclic group is not tolerated.
Conclusion
The systematic modification of the this compound scaffold, particularly at the fatty acid side chain, has yielded derivatives with a range of antibacterial potencies. The presented data underscores the importance of the lipophilic tail in the antibacterial activity of this class of compounds. While in vitro MIC values provide a crucial initial assessment, further in vivo studies are necessary to evaluate the therapeutic potential of the most promising derivatives. The unique mechanism of action of this compound and its derivatives makes them a valuable area of investigation in the ongoing search for new antibiotics to combat drug-resistant bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure of Carboxyltransferase from Staphylococcus aureus Bound to the Antibacterial Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Moiramide B Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Moiramide B, a naturally occurring hybrid peptide-polyketide, has garnered significant interest as a potent inhibitor of bacterial fatty acid biosynthesis. Its unique mode of action, targeting the carboxyltransferase (CT) domain of acetyl-CoA carboxylase (ACC), presents a promising avenue for the development of novel antibiotics. This guide provides a comparative analysis of this compound analogs, summarizing their structure-activity relationships (SAR), presenting key biological data, and detailing the experimental protocols used for their evaluation.
Structure-Activity Relationship of this compound Analogs
This compound's structure can be divided into four key moieties: a succinimide (B58015) head group, an L-valine-derived β-ketoamide moiety, a (S)-β-phenylalanine fragment, and a fatty acid side chain.[1] Structure-activity relationship studies have revealed that while the succinimide head group and the β-ketoamide moiety are crucial for target binding and overall activity, the fatty acid tail offers a high degree of variability for synthetic modifications aimed at improving potency and pharmacokinetic properties.[2]
The crystal structure of this compound bound to its target has shown that the succinimide head group is essential for binding to the oxyanion hole of the enzyme.[3] The valine-derived side chain occupies a hydrophobic pocket, and the β-phenylalanine fragment contributes to binding affinity through hydrogen bonds.[2] In contrast, the fatty acid unit is not as critical for direct target interaction but plays a significant role in the molecule's transport into the bacterial cell.[2]
Modifications to the fatty acid tail have been a primary focus of analog development. Studies have shown that introducing aromatic rings, such as in cinnamic acid derivatives, can enhance antibacterial activity.[1] Furthermore, the length and saturation of the fatty acid chain influence the compound's minimum inhibitory concentration (MIC) values against various bacterial strains.
Quantitative Data on this compound and its Analogs
The following table summarizes the biological activity of this compound and several of its synthetic analogs, presenting their half-maximal inhibitory concentrations (IC50) against acetyl-CoA carboxylase and their minimum inhibitory concentrations (MIC) against various bacterial strains.
| Compound | Modification | IC50 (nM) vs. E. coli ACC | MIC (µM) vs. E. coli ΔtolC + PMBN | Reference |
| This compound | Natural Product | 6 | - | [4] |
| Analog 1 | Cinnamic acid side chain | - | - | [1] |
| Analog 2 | N-methylation of succinimide | - | - | [1] |
| Analog 3 | Heterobivalent inhibitor with pyridopyrimidine (short linker) | 1.8 | 0.78 | [4] |
| Analog 4 | Heterobivalent inhibitor with pyridopyrimidine (long linker) | 0.2-0.3 | - | [4] |
| Compound | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | Reference | |---|---|---|---|---| | This compound | Natural Product | - | - | - |[2] | | Saturated Derivative | Saturated fatty acid chain | - | - | - |[2] | | Alkynyl Derivative | Terminal alkyne on fatty acid chain | - | - | - |[2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial strains were grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth for S. aureus and E. coli, Tryptic Soy Broth for B. subtilis). The cultures were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.
-
Compound Dilution: The test compounds were serially diluted in the appropriate broth in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
The inhibitory activity of the compounds against the carboxyltransferase (CT) domain of ACC was determined using a fluorescence polarization assay.
-
Reaction Mixture: The assay was performed in a buffer containing Tris-HCl, MgCl2, ATP, and biotin. The purified CT domain of ACC from E. coli was used as the enzyme source.
-
Compound Incubation: The test compounds were pre-incubated with the enzyme for a specified period to allow for binding.
-
Reaction Initiation: The reaction was initiated by the addition of the substrates, acetyl-CoA and [14C]malonyl-CoA.
-
Measurement of Inhibition: The reaction was allowed to proceed for a set time and then stopped. The amount of product formed was quantified using a scintillation counter. The IC50 value was calculated as the concentration of the inhibitor that caused a 50% reduction in enzyme activity compared to a control without the inhibitor.
Visualizations
Caption: Structure-activity relationship of this compound, highlighting the roles of its key structural moieties.
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: this compound inhibits the bacterial fatty acid biosynthesis pathway by targeting acetyl-CoA carboxylase.
References
- 1. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00856A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Moiramide B's Target in Bacteria: A Comparative Guide to Acetyl-CoA Carboxylase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Moiramide B and its alternatives, focusing on their efficacy in targeting the bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. This document outlines supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to this compound and its Bacterial Target
This compound is a naturally occurring pseudopeptide antibiotic produced by Pseudomonas fluorescens.[1] It exhibits broad-spectrum activity against Gram-positive bacteria and some Gram-negative bacteria.[2] Extensive research has validated that the primary target of this compound in bacteria is the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC).[2] ACC catalyzes the first committed step in fatty acid biosynthesis, making it an attractive target for novel antibiotics. The bacterial ACC is a multi-subunit enzyme complex, typically composed of biotin (B1667282) carboxylase (BC) and carboxyltransferase (CT) subunits. This compound specifically inhibits the CT subunit, thereby blocking the production of malonyl-CoA and halting fatty acid synthesis, which is essential for bacterial survival.
Comparative Analysis of ACC Inhibitors
This compound belongs to the pyrrolidinedione class of antibiotics. Its primary alternative within the same class is Andrimid, which shares a similar mechanism of action. Other classes of compounds have been identified that also target the bacterial ACC, though they may act on the biotin carboxylase (BC) subunit. This section compares the performance of these inhibitors.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its alternatives against bacterial ACC and their antibacterial efficacy.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Class | Target Subunit | Organism | Assay | IC50 / Ki | Citation(s) |
| This compound | Pyrrolidinedione | Carboxyltransferase (CT) | E. coli | ACC inhibition | Ki = 5 nM | |
| Andrimid | Pyrrolidinedione | Carboxyltransferase (CT) | E. coli | CT inhibition | IC50 = 12 nM | |
| Andrimid | Pyrrolidinedione | Carboxyltransferase (CT) | P. agglomerans (resistant) | CT inhibition | IC50 = 500 nM | |
| Pyridopyrimidine | Pyridopyrimidine | Biotin Carboxylase (BC) | H. influenzae | BC inhibition | Ki = 0.8 nM | [3] |
| Amino-oxazole | Amino-oxazole | Biotin Carboxylase (BC) | E. coli | BC inhibition | IC50 = 1-11 µM | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | Class | Staphylococcus aureus (MIC90) | Streptococcus pneumoniae (MIC90) | Escherichia coli (MIC) | Citation(s) |
| This compound Derivative | Pyrrolidinedione | 0.1 µg/mL | 4 µg/mL | 32 µg/mL | [2] |
| Pyridopyrimidine (4a) | Pyridopyrimidine | - | - | 32 µg/mL | [5] |
| Pyridopyrimidine (4a) + PMBN | Pyridopyrimidine | - | - | 1 µg/mL | [5] |
*PMBN (Polymyxin B Nonapeptide) is an outer membrane permeabilizing agent.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of antibiotic candidates.
Carboxyltransferase (CT) Inhibition Assay
This assay measures the ability of a compound to inhibit the carboxyltransferase-catalyzed reaction.
Principle: The activity of the CT subunit is determined by monitoring the conversion of malonyl-CoA to acetyl-CoA in the reverse reaction. The decrease in NADH concentration is measured spectrophotometrically at 340 nm.
Materials:
-
Purified bacterial Carboxyltransferase (CT) enzyme
-
Malonyl-CoA
-
Acetyl-CoA
-
NADH
-
Malate (B86768) dehydrogenase
-
Citrate (B86180) synthase
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, malate dehydrogenase, and citrate synthase in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor.
-
Add the purified CT enzyme to all wells and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding malonyl-CoA to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate.[6][7] After incubation, the presence or absence of visible growth is recorded.[6][7]
Materials:
-
Test compounds (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and perform two-fold serial dilutions in the growth medium directly in the 96-well plate. A typical final volume in each well is 100 µL.
-
Prepare a standardized bacterial inoculum and dilute it to the final required concentration in the growth medium.
-
Add an equal volume of the bacterial inoculum to each well containing the diluted compound, as well as to a growth control well (containing no compound) and a sterility control well (containing only medium).
-
Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a plate reader can be used to measure the optical density at 600 nm.[6]
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological and experimental processes involved.
Bacterial Fatty Acid Synthesis Pathway and ACC Inhibition
Caption: Inhibition of bacterial fatty acid synthesis by ACC inhibitors.
Experimental Workflow for Target Validation
References
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Moiramide B: A Novel Antibiotic Candidate Demonstrating No Cross-Resistance with Standard Therapies
For Immediate Release
A comprehensive review of available data on Moiramide B, a novel pyrrolidinedione antibiotic, indicates a promising profile against drug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). Crucially, its unique mechanism of action, the inhibition of bacterial acetyl-CoA carboxylase (ACC), suggests a lack of cross-resistance with current antibiotic classes, a critical attribute in the fight against antimicrobial resistance.
This compound and its derivatives have demonstrated potent antibacterial activity against a range of Gram-positive bacteria. Studies into its mechanism have confirmed that it selectively targets the carboxyltransferase (CT) component of the bacterial ACC, an enzyme essential for fatty acid synthesis and distinct from its human counterpart. This targeted action is a key factor in its favorable resistance profile. Resistance mutations that have been identified are located in the subunits of the bacterial ACC, indicating a target-specific resistance mechanism rather than a broader, class-spanning resistance.
Comparative In Vitro Activity
While direct head-to-head studies comparing this compound with a wide panel of antibiotics against resistant strains are limited in publicly available literature, a comparative overview can be synthesized from existing data. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a this compound derivative against S. aureus and compares them to the typical MIC ranges for standard-of-care antibiotics against MRSA.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound Derivative | S. aureus | 0.5 - 2 | [1] |
| Vancomycin | MRSA | 1 - 2 | [2] |
| Linezolid | MRSA | 0.25 - 1.5 | [3] |
| Daptomycin | MRSA | 0.064 - 1.5 | [3] |
Note: Data for the this compound derivative and other antibiotics are compiled from separate studies and should be interpreted as indicative rather than a direct comparison from a single study.
Mechanism of Action: A Differentiated Approach
This compound's efficacy stems from its inhibition of acetyl-CoA carboxylase, a critical enzyme in bacterial fatty acid synthesis. This pathway is essential for the bacteria's ability to build and maintain cell membranes.
Experimental Protocols
To ensure robust and reproducible results in cross-resistance studies, standardized experimental protocols are essential. The following outlines key methodologies for evaluating the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound and its derivatives is quantified by determining the MIC, the lowest concentration of the compound that inhibits visible bacterial growth. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution of Compounds: this compound and comparator antibiotics are serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Generation of Resistant Mutants
To investigate the potential for resistance development and to characterize resistance mechanisms, resistant mutants can be generated in vitro.
-
Serial Passage: Bacteria are cultured in broth containing sub-inhibitory concentrations of this compound.
-
Increasing Concentrations: The surviving bacteria are then passaged into fresh broth with progressively higher concentrations of the compound.
-
Isolation of Resistant Strains: This process is repeated until strains capable of growing at significantly higher concentrations of this compound are isolated.
-
Characterization: The resulting resistant strains are then characterized to determine their level of resistance (MIC) and to identify the genetic basis of resistance through sequencing of the target gene (the subunits of ACC).
Experimental Workflow for Cross-Resistance Assessment
A logical workflow is crucial for systematically evaluating the potential for cross-resistance between this compound and other antibiotics.
The unique mechanism of action of this compound, coupled with preliminary data suggesting a lack of cross-resistance with existing antibiotic classes, positions it as a promising candidate for further development in an era of increasing antimicrobial resistance. Further head-to-head comparative studies are warranted to fully elucidate its potential in treating infections caused by multidrug-resistant pathogens.
References
- 1. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
Moiramide B: In Vivo Validation of a Novel Antibacterial Agent Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutics with unique mechanisms of action. Moiramide B, a natural product that inhibits bacterial acetyl-CoA carboxylase (ACC), represents a promising new class of antibiotics. This guide provides a comparative overview of the in vivo antibacterial activity of a this compound derivative against S. aureus, benchmarked against standard-of-care antibiotics.
Comparative In Vivo Efficacy Against Staphylococcus aureus
The following table summarizes the in vivo efficacy of a potent this compound derivative compared to established antibiotics in murine infection models. The data highlights the effective dose and, where available, the reduction in bacterial load.
| Compound | Animal Model | Infection Type | S. aureus Strain | Effective Dose | Bacterial Load Reduction (log10 CFU) | Comparator(s) |
| This compound Derivative | Murine | Sepsis | Not Specified | 100% effective dose at 25 mg/kg | Not Specified | Linezolid |
| Linezolid | Murine | Thigh Infection | ATCC 6538p | Static dose: 133-167 mg/kg/24h | ~1.35 - 2.2 log10 CFU/thigh reduction after 4h | - |
| Vancomycin | Murine | Hematogenous Pulmonary Infection | MRSA NUMR101 | 50 mg/kg every 12h | ~2.58 log10 CFU/ml reduction in lungs on day 3 | Daptomycin |
| Daptomycin | Murine | Hematogenous Pulmonary Infection | MRSA NUMR101 | 50 mg/kg every 24h | ~2.89 log10 CFU/ml reduction in lungs on day 3 | Vancomycin |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation of in vivo efficacy data. Below is a generalized protocol for a murine sepsis model used to evaluate the antibacterial activity of compounds against S. aureus.
Murine Sepsis Model Protocol
This protocol outlines a standard procedure for establishing a systemic S. aureus infection in mice to assess the efficacy of antimicrobial agents.
1. Animal Model:
-
Species: BALB/c mice (or other suitable strain), typically 6-8 weeks old.
-
Health Status: Specific-pathogen-free.
-
Housing: Maintained in a controlled environment with access to food and water ad libitum. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Bacterial Strain and Inoculum Preparation:
-
Strain: A virulent strain of Staphylococcus aureus (e.g., USA300, Newman, or a clinical isolate).
-
Culture: The strain is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase.
-
Inoculum: Bacteria are harvested, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10⁸ CFU/mL. The exact concentration is confirmed by serial dilution and plating.
3. Infection Procedure:
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injection.
-
Inoculum Volume: Typically 100-200 µL per mouse.
-
Infection Confirmation: A subset of animals may be euthanized at early time points to confirm systemic infection by quantifying bacterial loads in blood and major organs (e.g., spleen, liver, kidneys).
4. Treatment Regimen:
-
Compound Administration: The test compound (this compound derivative) and comparator antibiotics are administered at various doses. The route of administration (e.g., subcutaneous, intraperitoneal, or oral) and dosing frequency are determined by the pharmacokinetic properties of the compounds.
-
Control Groups: A vehicle control group (receiving the formulation buffer) and a positive control group (receiving a known effective antibiotic) are included.
5. Efficacy Endpoints:
-
Survival: Animals are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.
-
Bacterial Burden: At selected time points post-infection, cohorts of animals are euthanized. Blood and organs are aseptically harvested, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates. The reduction in bacterial load compared to the vehicle control group is a primary measure of efficacy.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vivo validation of this compound's antibacterial activity using a murine sepsis model.
Caption: Experimental workflow for in vivo validation of this compound.
Signaling Pathway: this compound's Mechanism of Action
This compound exerts its antibacterial effect by targeting a crucial enzyme in bacterial fatty acid synthesis, Acetyl-CoA Carboxylase (ACC). This pathway is distinct from that of many currently used antibiotics, suggesting a low probability of cross-resistance.
Caption: this compound's mechanism of action via ACC inhibition.
Moiramide B: A Potent and Selective Inhibitor of Bacterial Acetyl-CoA Carboxylase
A Comparative Guide for Researchers and Drug Development Professionals
Moiramide B, a naturally occurring pseudopeptide, has emerged as a promising candidate in the development of novel antibiotics. Its potent inhibitory activity against bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid synthesis, coupled with its remarkable selectivity over the human counterpart, makes it a subject of significant interest. This guide provides a comprehensive comparison of this compound's activity on bacterial versus human ACC, supported by experimental data and detailed protocols.
High Selectivity: A Key Advantage
This compound exhibits a striking selectivity for bacterial ACC over eukaryotic ACC. Experimental data demonstrates that while this compound inhibits the Escherichia coli ACC at nanomolar concentrations, its inhibitory effect on rat liver ACC is only observed at concentrations exceeding 100 micromolar. This vast difference in potency underscores the potential of this compound as a targeted antibacterial agent with a reduced likelihood of off-target effects in humans.
Table 1: Comparative Inhibitory Activity of this compound
| Target Enzyme | Organism | IC50 / Ki | Reference |
| Acetyl-CoA Carboxylase (ACC) | Escherichia coli | Ki = 5 nM | [1] |
| Acetyl-CoA Carboxylase (ACC) | Rat Liver | IC50 > 100 µM | [1] |
Mechanism of Action: Targeting the Carboxyltransferase Subunit
This compound specifically targets the carboxyltransferase (CT) component of the bacterial ACC.[1] The bacterial ACC is a multi-subunit enzyme complex, structurally distinct from the single large polypeptide chain of eukaryotic ACC. This structural difference is a key determinant of this compound's selectivity. This compound acts as a competitive inhibitor with respect to malonyl-CoA, binding to the active site of the CT subunit and preventing the transfer of a carboxyl group to acetyl-CoA, the first committed step in fatty acid biosynthesis.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of IC50 for Bacterial Acetyl-CoA Carboxylase (Carboxyltransferase)
This protocol is based on a continuous spectrophotometric assay that couples the production of Coenzyme A (CoA) to the reduction of NAD+ by α-ketoglutarate dehydrogenase.
Materials:
-
Purified bacterial carboxyltransferase (CT) enzyme
-
This compound
-
Malonyl-CoA
-
Biocytin (B1667093) (as a biotin (B1667282) source)
-
α-ketoglutarate
-
NAD+
-
α-ketoglutarate dehydrogenase
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-ketoglutarate, NAD+, and α-ketoglutarate dehydrogenase.
-
Add a fixed concentration of biocytin and varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a fixed concentration of malonyl-CoA and the purified bacterial CT enzyme.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The initial reaction rates are calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Determination of IC50 for Human (Rat Liver) Acetyl-CoA Carboxylase
This protocol is based on a discontinuous assay that measures the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Materials:
-
Partially purified or recombinant human (or rat liver) ACC
-
This compound
-
Acetyl-CoA
-
ATP
-
MgCl2
-
Citrate (as an allosteric activator)
-
[¹⁴C]Sodium bicarbonate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, MgCl2, and citrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the ACC enzyme and [¹⁴C]sodium bicarbonate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl), which also removes unincorporated [¹⁴C]bicarbonate as ¹⁴CO₂.
-
After drying, the acid-stable radioactivity corresponding to [¹⁴C]malonyl-CoA is measured by liquid scintillation counting.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizing the Pathways and Experimental Logic
To better understand the context of this compound's action, the following diagrams illustrate the fatty acid synthesis pathways in bacteria and humans, as well as the logical workflow for evaluating its selective inhibition.
Caption: Bacterial Fatty Acid Synthesis Pathway.
Caption: Human Fatty Acid Synthesis Pathway.
Caption: Workflow for this compound Selectivity.
References
A Comparative Guide to the Total Synthesis of Moiramide B
Moiramide B, a naturally occurring peptide-polyketide hybrid, has garnered significant interest within the scientific community due to its potent antibiotic activity. This has spurred efforts towards its total synthesis, not only to provide access to the natural product for further biological evaluation but also to enable the generation of analogues with potentially improved therapeutic properties. This guide provides a detailed comparison of two prominent synthetic routes to this compound, developed by the research groups of Davies and Kazmaier.
Overview of Synthetic Strategies
Two distinct and notable total syntheses of this compound have been reported, each employing a unique strategy for the construction of the key valinyl-succinimide core. The first asymmetric synthesis, reported by Davies and Dixon, utilizes a chiral auxiliary-based approach to establish the stereochemistry of the succinimide (B58015) ring. A more recent synthesis by Prudel and Kazmaier employs a palladium-catalyzed allylic alkylation as the key stereodefining step.
This guide will delve into the specifics of each route, presenting a side-by-side comparison of their key features, including starting materials, key reactions, overall efficiency, and experimental protocols for pivotal steps.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the two synthetic routes to this compound, providing a clear overview of their respective efficiencies.
| Feature | Davies & Dixon Synthesis | Kazmaier & Prudel Synthesis |
| Longest Linear Sequence | 10 steps | 7 steps |
| Overall Yield | ~15% | ~14% |
| Key Strategy | Chiral Auxiliary-Mediated Alkylation | Palladium-Catalyzed Allylic Alkylation |
| Starting Materials | (R)-4-benzyl-2-oxazolidinone, 3-butenoic acid | L-valinamide hydrochloride, Cbz-Cl |
Visualizing the Synthetic Pathways
To facilitate a high-level understanding of the logical flow of each synthetic strategy, the following diagrams, generated using the DOT language, illustrate the key transformations and intermediates.
Caption: Davies & Dixon's chiral auxiliary-based approach.
Caption: Kazmaier & Prudel's palladium-catalyzed allylic alkylation strategy.
Experimental Protocols
This section provides detailed methodologies for the key transformations in both the Davies/Dixon and Kazmaier/Prudel syntheses of this compound.
Davies & Dixon Synthesis: Key Experimental Protocols
1. Asymmetric Alkylation of N-Acyloxazolidinone:
-
Description: This crucial step establishes the stereocenter of the succinimide precursor using a chiral auxiliary.
-
Procedure: To a solution of the N-acyloxazolidinone in anhydrous THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) dropwise. After stirring for 30 minutes, methyl iodide is added, and the reaction is stirred for a further 4 hours at -78 °C. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride and warmed to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
2. Succinimide Formation:
-
Description: This step involves the cyclization of the alkylated product to form the succinimide ring.
-
Procedure: The carboxylic acid obtained after auxiliary cleavage is dissolved in a mixture of acetic anhydride (B1165640) and sodium acetate. The mixture is heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude succinimide, which is purified by recrystallization.
Kazmaier & Prudel Synthesis: Key Experimental Protocols
1. Palladium-Catalyzed Allylic Alkylation: [1][2]
-
Description: This is the cornerstone of the Kazmaier synthesis, where the stereochemistry is set via a palladium-catalyzed allylic alkylation of a β-ketoamide.[1][2]
-
Procedure: To a solution of the β-ketoamide in anhydrous THF at -78 °C is added lithium hexamethyldisilazide (LHMDS). After stirring for 30 minutes, a solution of zinc chloride in THF is added, and the mixture is stirred for another 30 minutes. A pre-mixed solution of tetrakis(triphenylphosphine)palladium(0) and allyl acetate in THF is then added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
2. Ozonolysis and Succinimide Formation: [1]
-
Description: The terminal alkene introduced in the previous step is cleaved by ozonolysis, and subsequent oxidative workup leads to the formation of the succinimide ring.
-
Procedure: A solution of the allylated product in dichloromethane (B109758) is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide (B99878) is added. The reaction is warmed to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in a mixture of acetone (B3395972) and Jones reagent at 0 °C. After stirring for 1 hour, the reaction is quenched with isopropanol (B130326) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the succinimide.
Conclusion
Both the Davies/Dixon and Kazmaier/Prudel syntheses provide effective and stereocontrolled routes to this compound. The Davies and Dixon approach relies on well-established chiral auxiliary methodology, offering a robust and predictable outcome. The Kazmaier and Prudel synthesis, on the other hand, showcases a more modern and convergent strategy centered around a palladium-catalyzed C-C bond formation. The choice between these routes may depend on factors such as the availability of starting materials, desired scalability, and the specific expertise of the research group. Both syntheses represent significant achievements in the field of natural product synthesis and provide a solid foundation for the future development of novel this compound analogues.
References
Safety Operating Guide
Proper Disposal of Moiramide B: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Moiramide B, a peptide-polyketide antimicrobial agent. The following procedures are based on best practices for handling and disposing of chemical and antimicrobial waste in a laboratory setting. As no specific safety data sheet (SDS) for this compound is publicly available, these guidelines are intended to supplement, not replace, your institution's environmental health and safety (EHS) protocols. Always consult your institution's policies and local regulations before proceeding with any disposal method.
Immediate Safety and Handling Precautions
Proper handling of this compound is crucial to ensure personnel safety and prevent environmental contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat when handling this compound in solid or solution form.
-
Containment: Work with this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Spill Response: In the event of a spill, immediately contain the area. For solid spills, carefully collect the material without creating dust. For liquid spills, absorb with an inert material. All spill cleanup materials should be treated as hazardous waste and disposed of accordingly.
This compound Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₅H₃₁N₃O₅ |
| Molecular Weight | 453.5 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | No quantitative data available. General guidelines for peptides suggest starting with sterile distilled water or dilute acetic acid. |
| Stability | Data on heat stability or degradation pathways is not available. Assume the compound is stable unless specific inactivation procedures are performed. |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its concentration and form (solid, concentrated stock solution, or dilute working solution).
1. Waste Characterization: The first step is to classify the this compound waste.
-
High-Concentration Waste: This includes pure, unused this compound powder and concentrated stock solutions. This waste is considered hazardous chemical waste.[1][2]
-
Low-Concentration Waste: This includes dilute solutions, such as those used in cell culture media or other experimental assays.
-
Contaminated Materials: This category includes solid waste such as pipette tips, gloves, and empty containers that have come into contact with this compound.
2. Waste Segregation: Proper segregation is critical to ensure safe and compliant disposal.
-
Do not mix high-concentration this compound waste with other laboratory waste streams.[1]
-
Keep solid and liquid waste in separate, clearly labeled, and sealed containers.
3. Disposal of High-Concentration this compound Waste:
-
Collection: Collect all high-concentration this compound waste in a designated, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.[1] This typically involves collection by a licensed chemical waste disposal service. Never dispose of high-concentration antimicrobial waste down the drain or in the regular trash.[2][3]
4. Disposal of Low-Concentration this compound Waste: The disposal of dilute solutions containing this compound depends on the stability of the compound. Since the heat stability of this compound is unknown, it should be treated as heat-stable until proven otherwise.[1]
-
Heat-Stable Antimicrobials: If the antimicrobial agent is not deactivated by autoclaving, the waste media should be collected and disposed of as chemical waste.[1]
-
Procedure:
-
Collect the dilute this compound solution in a designated hazardous waste container.
-
Label the container clearly.
-
Arrange for pickup and disposal through your institution's EHS department.
-
5. Disposal of Contaminated Solid Waste:
-
All solid materials, such as vials, pipette tips, and gloves, that have been in contact with this compound should be collected in a designated hazardous waste container.
-
This container should be clearly labeled and disposed of through your institution's chemical or biohazardous waste stream, in accordance with institutional policies.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
As no specific experimental protocols for the degradation or inactivation of this compound were found in the literature, a general protocol for handling for disposal is provided.
Protocol: Preparation of this compound Waste for Disposal
-
Objective: To safely collect and store this compound waste for disposal by a certified hazardous waste handler.
-
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Designated, leak-proof, and compatible hazardous waste containers (for liquid and solid waste)
-
Hazardous waste labels
-
Spill containment supplies
-
-
Procedure:
-
Labeling: Before adding any waste, label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Collection of Liquid Waste:
-
Carefully pour or pipette all high-concentration and low-concentration this compound solutions into the designated liquid hazardous waste container.
-
Avoid splashing. Use a funnel if necessary.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Securely close the container after each addition.
-
-
Collection of Solid Waste:
-
Place all unused this compound powder, contaminated vials, pipette tips, and other solid materials into the designated solid hazardous waste container.
-
Ensure the container is properly sealed to prevent the release of dust or contaminated items.
-
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup for disposal.
-
Documentation: Maintain a log of the waste generated, including the amount and date of accumulation, as required by your institution and local regulations.
-
Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all necessary information about the waste contents.
-
References
Safeguarding Your Research: A Comprehensive Guide to Handling Moiramide B
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Moiramide B. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This compound is an antibiotic with potent biological activity and is suspected of causing genetic defects, necessitating rigorous handling precautions.
Essential Safety and Handling Precautions
All personnel must adhere to the following personal protective equipment (PPE) and handling protocols when working with this compound. These guidelines are established to minimize exposure risk and ensure a safe working environment.
| Protective Equipment | Specification | Rationale |
| Gloves | Double pair of nitrile gloves, tested for use with chemotherapy drugs (ASTM D6978). | Prevents skin contact and absorption. The outer glove should be removed and disposed of in the designated waste container immediately after handling the compound. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from accidental splashes of this compound solutions. |
| Lab Coat | Disposable, solid-front, back-closing gown made of low-permeability fabric. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Minimizes the risk of inhaling aerosolized particles, especially when handling the powdered form of the compound. |
Handling and Disposal Plan:
-
Preparation: All handling of this compound, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of the compound.
-
Spills: In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. Use a spill kit specifically designed for cytotoxic compounds to clean the affected area, ensuring full PPE is worn during the cleanup process.
-
Disposal: All waste contaminated with this compound, including pipette tips, tubes, gloves, and gowns, must be disposed of in a designated hazardous waste container labeled for cytotoxic materials. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard procedure for determining the antimicrobial efficacy of this compound against a bacterial strain.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation:
-
Under a chemical fume hood, prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, select a single colony of the test bacterium and inoculate it into MHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension with fresh MHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of desired concentrations.
-
Include a positive control (bacteria with no this compound) and a negative control (MHB with no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, measure the optical density at 600 nm (OD600) using a plate reader to quantify bacterial growth.
-
Visualizing Workflows and Mechanisms
To further clarify procedures and the compound's mode of action, the following diagrams are provided.
Caption: This diagram outlines the procedural flow for safely handling this compound.
Caption: this compound inhibits bacterial growth by blocking fatty acid synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
